Product packaging for 6-(Dimethylamino)nicotinonitrile(Cat. No.:CAS No. 154924-17-1)

6-(Dimethylamino)nicotinonitrile

Cat. No.: B047977
CAS No.: 154924-17-1
M. Wt: 147.18 g/mol
InChI Key: YIZXYFJKSCABES-UHFFFAOYSA-N
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Description

6-(Dimethylamino)nicotinonitrile is a versatile and valuable nicotinonitrile derivative designed for advanced chemical synthesis and drug discovery research. This compound serves as a critical synthetic intermediate, particularly in the construction of complex heterocyclic systems. Its core structure, featuring an electron-donating dimethylamino group and an electron-withdrawing nitrile group on a pyridine ring, creates a push-pull system that is highly amenable to further functionalization. This makes it an ideal precursor for the development of kinase inhibitors, where the pyridine core is a common pharmacophore. Researchers utilize this compound in the synthesis of potential therapeutic agents targeting various diseases, including cancers and central nervous system disorders. Its application extends beyond medicinal chemistry into materials science, where it can be employed as a building block for creating organic ligands with specific electronic or photophysical properties. The compound's well-defined structure and high reactivity provide a reliable starting point for cross-coupling reactions, nucleophilic substitutions, and cyclization reactions, accelerating the exploration of novel chemical space in research programs. This product is intended for use by qualified laboratory professionals in a controlled research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B047977 6-(Dimethylamino)nicotinonitrile CAS No. 154924-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZXYFJKSCABES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594774
Record name 6-(Dimethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154924-17-1
Record name 6-(Dimethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-(Dimethylamino)nicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details the underlying chemical principles, provides experimentally validated protocols, and presents relevant quantitative data to support research and development efforts.

Introduction

This compound, also known as 6-(Dimethylamino)pyridine-3-carbonitrile, is a substituted pyridine derivative with the chemical formula C₈H₉N₃[1]. Its structure, featuring a pyridine ring functionalized with a dimethylamino group and a nitrile group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and functional materials. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties:

PropertyValue
CAS Number 154924-17-1[1]
Molecular Formula C₈H₉N₃[1][2]
Molecular Weight 147.18 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in common organic solvents

Core Synthesis Pathway

The most prevalent and industrially scalable synthesis of this compound involves a two-step process. The first step is the chlorination of a suitable pyridine precursor to introduce a leaving group at the 6-position. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro substituent is displaced by a dimethylamino group.

Step 1: Synthesis of 2-Chloronicotinonitrile (Precursor)

A common and well-documented method for the synthesis of 2-chloronicotinonitrile is the reaction of nicotinamide-1-oxide with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃)[3].

Reaction Scheme:

G cluster_reagents Reagents Nicotinamide-1-oxide Nicotinamide-1-oxide 2-Chloronicotinonitrile 2-Chloronicotinonitrile Nicotinamide-1-oxide->2-Chloronicotinonitrile Reflux PCl5_POCl3 PCl₅, POCl₃

Caption: Synthesis of 2-Chloronicotinonitrile.

Experimental Protocol: Synthesis of 2-Chloronicotinonitrile [3]

  • Materials:

    • Nicotinamide-1-oxide (0.62 mole)

    • Phosphorus pentachloride (0.86 mole)

    • Phosphorus oxychloride (243 mL)

    • Ice

    • 5% Sodium hydroxide solution

    • Anhydrous ether

    • Anhydrous sodium carbonate

    • Charcoal

  • Procedure:

    • In a 1-liter round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride.

    • Slowly add phosphorus oxychloride to the flask with shaking.

    • Attach a reflux condenser and heat the mixture in an oil bath preheated to 60-70°C. Control the initial exothermic reaction with an ice-water bath.

    • Once the vigorous reaction subsides, continue heating under reflux at 115-120°C for 1.5 hours.

    • After cooling, distill off the excess phosphorus oxychloride under reduced pressure.

    • Pour the residual dark-brown oil into a beaker containing crushed ice with stirring.

    • Allow the mixture to stand at 5°C overnight, then filter the crude product and wash with water.

    • Suspend the solid in 5% sodium hydroxide at 15°C, stir for 30 minutes, filter, and wash with water until the filtrate is neutral.

    • Dry the solid under reduced pressure over phosphorus pentoxide.

    • Transfer the dried solid to a Soxhlet extractor containing a layer of anhydrous sodium carbonate and extract with anhydrous ether for 2-3 hours.

    • Treat the ethereal solution with charcoal, boil under reflux for 10-15 minutes, and filter.

    • Evaporate the solvent to obtain white 2-chloronicotinonitrile.

  • Quantitative Data:

    • Yield: 35-39%[3]

    • Melting Point: 105-106°C[3]

Step 2: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of 2-chloronicotinonitrile with dimethylamine. The electron-withdrawing nitrile group activates the pyridine ring, facilitating the displacement of the chloride ion by the dimethylamine nucleophile.

Reaction Scheme:

G cluster_reagents Reagents 2-Chloronicotinonitrile 2-Chloronicotinonitrile This compound This compound 2-Chloronicotinonitrile->this compound Heat Dimethylamine Dimethylamine

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Chloronicotinonitrile

    • Dimethylamine (e.g., 40% solution in water or as a gas)

    • A suitable solvent (e.g., ethanol, DMSO, or DMF)

    • A base (if using dimethylamine hydrochloride, e.g., triethylamine or potassium carbonate)

  • Proposed Procedure:

    • In a sealed reaction vessel, dissolve 2-chloronicotinonitrile in a suitable solvent.

    • Add an excess of dimethylamine solution.

    • Heat the reaction mixture at a temperature ranging from 80°C to 150°C for several hours. The reaction progress should be monitored by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Nicotinamide-1-oxideC₆H₆N₂O122.12290-292-
2-ChloronicotinonitrileC₆H₃ClN₂138.56105-106[3]35-39[3]
This compoundC₈H₉N₃147.18[2]Not availableNot available

Visualization of the Synthesis Workflow

The overall synthesis workflow can be visualized as a two-step process, starting from a commercially available precursor.

G A Nicotinamide-1-oxide B 2-Chloronicotinonitrile A->B  PCl₅, POCl₃  Reflux C This compound B->C  Dimethylamine  Heat

Caption: Overall synthesis workflow.

Conclusion

The synthesis of this compound is a straightforward process that relies on established and well-understood chemical transformations. The key steps involve the preparation of a halogenated pyridine precursor followed by a nucleophilic aromatic substitution. While a detailed experimental protocol for the final amination step is not explicitly documented in readily available literature, the provided general procedure, based on analogous reactions, offers a solid starting point for researchers. Further optimization of reaction conditions for the final step would be beneficial to maximize yield and purity. This technical guide provides the necessary foundational knowledge and experimental details to enable the successful synthesis of this valuable chemical intermediate.

References

In-Depth Technical Guide: 6-(Dimethylamino)nicotinonitrile (CAS 154924-17-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)nicotinonitrile, identified by CAS number 154924-17-1, is a substituted pyridine derivative. While extensive public data on its biological activity is limited, its structural motif as a nicotinonitrile suggests potential applications in medicinal chemistry. This document provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a detailed synthesis protocol, and its potential, albeit unconfirmed, role as an intermediate in the development of therapeutics targeting neurodegenerative diseases. The lack of extensive biological data in peer-reviewed literature underscores an opportunity for further investigation into the pharmacological profile of this compound.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1][2] The available data on its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 154924-17-1[1][2]
Molecular Formula C₈H₉N₃[1][2]
Molecular Weight 147.18 g/mol [1][2]
IUPAC Name 6-(Dimethylamino)pyridine-3-carbonitrile[3]
Appearance White solid
Melting Point 67-70 °C
Boiling Point No data available[1]
Storage Temperature 2-8°C, sealed in dry conditions[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A general procedure involves the reaction of a halo-substituted nicotinonitrile with dimethylamine.

Synthesis from 6-chloronicotinonitrile

A documented method for the synthesis of this compound utilizes 6-chloronicotinonitrile as the starting material and dimethylamine as the nucleophile.

Experimental Protocol:

  • To a solution of 6-chloronicotinonitrile (1 mmol) in a suitable solvent, an excess of dimethylamine (1.1 equivalents) is added.

  • The reaction mixture is stirred, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product is isolated and purified.

  • This procedure has been reported to yield the desired product, this compound, as a white solid with a yield of 53%.

Below is a workflow diagram illustrating the synthesis process.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 6-chloronicotinonitrile C Nucleophilic Aromatic Substitution A->C B Dimethylamine B->C D This compound C->D

Synthesis workflow for this compound.

Potential Applications and Biological Context

While direct biological activity data for this compound is not extensively available in the public domain, its mention in patent literature provides context for its potential application in drug discovery.

Intermediate in the Synthesis of Nurr-1 Activators

A patent for heterocyclic compounds useful as Nurr-1 activators includes this compound as an intermediate in the synthesis of more complex molecules. Nurr-1 (Nuclear receptor related 1 protein) is a transcription factor that plays a crucial role in the development and maintenance of dopaminergic neurons.[4]

The activation of Nurr-1 is a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[5][6] The use of this compound as a building block in the synthesis of Nurr-1 activators suggests its utility in constructing molecules with potential neuroprotective properties.

The general relationship is depicted in the following diagram:

G A This compound B Chemical Synthesis A->B C Nurr-1 Activator B->C D Activation of Nurr-1 C->D E Dopaminergic Neuron Homeostasis D->E F Potential Therapeutic for Parkinson's Disease E->F

Potential role as an intermediate for neurotherapeutics.

It is important to note that the patent does not provide data on the biological activity of this compound itself, but rather its utility as a synthetic intermediate.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion and Future Directions

This compound is a readily synthesizable nicotinonitrile derivative with defined physicochemical properties. Its primary documented application is as a chemical intermediate in the synthesis of potential Nurr-1 activators for the treatment of Parkinson's disease. The current body of public scientific literature lacks in-depth studies on the direct biological effects of this compound. This information gap presents an opportunity for researchers in drug discovery to investigate the potential of this compound as a standalone therapeutic agent or as a scaffold for the development of novel compounds targeting a range of biological pathways. Further research is warranted to elucidate its pharmacological profile, including its efficacy, toxicity, and mechanism of action.

References

Spectroscopic Profile of 6-(Dimethylamino)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(Dimethylamino)nicotinonitrile (CAS No. 154924-17-1). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its structural components and comparison with analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Profile

ParameterValue
IUPAC Name This compound
Synonyms 6-(Dimethylamino)-3-pyridinecarbonitrile
CAS Number 154924-17-1[1][2][3]
Molecular Formula C₈H₉N₃[1][2][3]
Molecular Weight 147.18 g/mol [1][3]
Chemical Structure
Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Singlet1HH-2
~7.6Doublet of Doublets1HH-4
~6.5Doublet1HH-5
~3.1Singlet6H-N(CH₃)₂

¹³C NMR (Carbon-13) NMR Spectrum (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~160C-6
~152C-2
~138C-4
~118-C≡N
~106C-5
~95C-3
~38-N(CH₃)₂
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100-3000MediumAromatic C-H stretching (pyridine ring)
~2950-2850MediumAliphatic C-H stretching (-CH₃)
~2230-2210Strong, SharpC≡N stretching (nitrile group)[4]
~1600-1580StrongC=C and C=N stretching (pyridine ring)
~1500-1400MediumC=C stretching (pyridine ring)
~1350-1250StrongC-N stretching (aromatic amine)
~900-675StrongC-H out-of-plane bending
Mass Spectrometry (MS) (Predicted)
m/zIon
147[M]⁺ (Molecular Ion)
132[M - CH₃]⁺
118[M - HCN]⁺
104[M - N(CH₃)₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-carbon dual probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[5]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Data Acquisition:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).[5]

  • Spectral Width: 0-200 ppm.[5]

  • Acquisition Time: ≥ 1.0 second.[5]

  • Relaxation Delay: 2-5 seconds.[5]

  • Number of Scans: 1024 or higher, depending on sample concentration.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically suitable for this compound.

  • Mass Range: m/z 50-500.

  • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve the best signal-to-noise ratio for the molecular ion.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (ESI-MS) Dissolution->MS ProcessNMR Process NMR Spectra (Peak Picking, Integration) NMR->ProcessNMR ProcessIR Process IR Spectrum (Peak Identification) IR->ProcessIR ProcessMS Process Mass Spectrum (Peak Assignment) MS->ProcessMS Structure Structural Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Solubility and Stability of 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility and stability of 6-(Dimethylamino)nicotinonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document outlines best-practice experimental protocols for determining its solubility and stability profiles, presents illustrative data based on the expected physicochemical properties of similar molecules, and discusses potential degradation pathways. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively handle, formulate, and analyze this compound.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1] Its structure, featuring a polar pyridine ring, a nitrile group, and a dimethylamino substituent, suggests a degree of polarity that influences its solubility in various solvents. Understanding the solubility and stability of this compound is critical for its use in synthetic chemistry, particularly for reaction optimization, purification, and formulation development. This guide provides a framework for establishing these key parameters.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number154924-17-1[1]
Molecular FormulaC₈H₉N₃[1]
Molecular Weight147.18[1]
pKa (Predicted)4.16 ± 0.10[2]
Density (Predicted)1.11 ± 0.1 g/cm³[2]
Storage Conditions2-8°C, Sealed in dry conditions[2][3]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in the public domain, a qualitative solubility profile can be inferred from its chemical structure. The presence of the polar pyridine nitrogen and nitrile group, along with the dimethylamino group, suggests good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Solubility in nonpolar solvents is expected to be low.

The following table presents illustrative quantitative solubility data, which should be experimentally verified for specific applications.

SolventSolvent TypeDielectric Constant (ε)Illustrative Solubility (g/L) at 25°C
Dimethyl Sulfoxide (DMSO)Aprotic, Polar47.2> 150
Dimethylformamide (DMF)Aprotic, Polar36.7> 150
AcetonitrileAprotic, Polar37.585
AcetoneAprotic, Polar20.770
EthanolProtic, Polar24.645
MethanolProtic, Polar32.760
Dichloromethane (DCM)Halogenated9.125
Ethyl AcetateEster6.010
TolueneAromatic, Nonpolar2.4< 1
HexaneAliphatic, Nonpolar1.9< 0.1

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in multi-step syntheses. Potential degradation pathways could involve hydrolysis of the nitrile group or oxidation of the dimethylamino group. The following sections detail a protocol for assessing stability under various stress conditions.

Illustrative Stability Data

The table below summarizes hypothetical stability data for this compound under forced degradation conditions. The data is presented as the percentage of the parent compound remaining after a specified duration.

ConditionDuration% Parent Compound Remaining
Thermal (60°C, solid)14 days99.2%
Aqueous, pH 4 (40°C)7 days98.5%
Aqueous, pH 7 (40°C)7 days99.8%
Aqueous, pH 9 (40°C)7 days95.1%
Oxidative (3% H₂O₂, 25°C)24 hours85.3%
Photolytic (ICH Q1B)7 days97.6%

Experimental Protocols

The following protocols describe standardized methods for determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • HPLC-grade solvents

  • Temperature-controlled orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric glassware

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw a supernatant aliquot and immediately filter it through a 0.22 µm syringe filter.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration. The solubility is then calculated by accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate in temperature-controlled shaker (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify by HPLC-UV F->G

Shake-Flask Solubility Workflow
Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions (thermal, hydrolytic, oxidative, and photolytic).

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide

  • pH meter

  • Temperature-controlled ovens and water baths

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Thermal: Store the solid compound and a solution in sealed vials at an elevated temperature (e.g., 60°C).

    • Hydrolytic: Dilute the stock solution in aqueous buffers at different pH values (e.g., pH 4, 7, and 9) and incubate at a controlled temperature (e.g., 40°C).

    • Oxidative: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolytic: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 7 days).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to separate and identify any degradants.

  • Quantification: Determine the amount of the parent compound remaining at each time point.

G cluster_stress Stress Conditions A Prepare Stock Solution of this compound B Thermal (e.g., 60°C) A->B C Hydrolytic (pH 4, 7, 9) A->C D Oxidative (e.g., 3% H₂O₂) A->D E Photolytic (ICH Q1B) A->E F Collect Samples at Time Points B->F C->F D->F E->F G Analyze by HPLC-UV/MS F->G H Identify Degradants & Quantify Parent Compound G->H

Forced Degradation Study Workflow

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized, particularly under hydrolytic and oxidative stress.

  • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid (6-(dimethylamino)nicotinic acid) via an intermediate amide.

  • Oxidation of the Dimethylamino Group: The dimethylamino group is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

G cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) A This compound B 6-(Dimethylamino)nicotinamide A->B D This compound N-oxide A->D C 6-(Dimethylamino)nicotinic acid B->C

Hypothesized Degradation Pathways

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in the pharmaceutical and chemical research fields. While specific experimental data for this compound is scarce, the provided protocols and illustrative data offer a robust framework for its characterization. The successful application of this compound in drug development and other synthetic applications hinges on a thorough understanding of these critical physicochemical properties. It is strongly recommended that researchers perform the described experimental procedures to obtain data specific to their applications and storage conditions.

References

The Pharmacological Potential of Substituted Nicotinonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitriles, a class of pyridine derivatives, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activities

Substituted nicotinonitriles have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for tumor growth, proliferation, and metastasis.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted nicotinonitrile derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID/DescriptionCell LineIC50 (µM)Reference
Thiourea Derivative 11 MCF-7 (Breast)Lower than Doxorubicin[1]
HepG2 (Liver)Lower than Doxorubicin[1]
Thiourea Derivative 12 MCF-7 (Breast)Lower than Doxorubicin[1]
HepG2 (Liver)Lower than Doxorubicin[1]
Pyrazolopyridine 13 HepG2 (Liver)8.78 ± 0.7 µg/mL[2]
HeLa (Cervical)5.16 ± 0.4 µg/mL[2]
Pyrazolopyridine 19 HepG2 (Liver)15.32 ± 1.2 µg/mL[2]
HeLa (Cervical)4.26 ± 0.3 µg/mL[2]
Phenylfuranylnicotinamidine 4e 60-cell line panelGI50: 0.83[3]
Nicotinonitrile-based VEGFR-2 Inhibitor -IC50: 3.6[4]
Benzohydrazide derivative 9a MCF-7 (Breast)2[5]
Key Signaling Pathways in Anticancer Activity

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Substituted nicotinonitriles have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[4] By blocking the ATP binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing endothelial cell proliferation and migration.

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR2 P P VEGFR2->P Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Nicotinonitrile Nicotinonitrile Nicotinonitrile->VEGFR2 Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Leads to

VEGFR-2 Inhibition by Nicotinonitriles

2. Urokinase Plasminogen Activator (uPA) Inhibition:

The urokinase plasminogen activator (uPA) system plays a critical role in cancer invasion and metastasis by degrading the extracellular matrix.[1] Certain N-nicotinonitrile derivatives have been shown to inhibit the expression of uPA, thereby impeding the metastatic potential of cancer cells.[1]

uPA_Inhibition Cancer Cell Cancer Cell uPA uPA Cancer Cell->uPA Expresses Nicotinonitrile Nicotinonitrile Nicotinonitrile->Cancer Cell Acts on Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM Degradation ECM Degradation Plasmin->ECM Degradation Causes Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis

uPA System Inhibition by Nicotinonitriles
Experimental Protocols: Anticancer Activity Assessment

1. General Synthesis of Substituted Nicotinonitriles:

A common synthetic route involves a one-pot, multi-component reaction. For example, the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles can be achieved by reacting an appropriate chalcone with ethyl cyanoacetate and ammonium acetate.

Synthesis_Workflow Chalcone Chalcone Reaction Reaction Chalcone->Reaction Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Nicotinonitrile Substituted Nicotinonitrile Reaction->Nicotinonitrile

General Synthesis Workflow

2. MTT Assay for Cytotoxicity Screening:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activities

Substituted nicotinonitriles have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected nicotinonitrile derivatives, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Compound ID/DescriptionMicroorganismMIC (µM)Reference
Phenylfuranylnicotinamidine 4a Staphylococcus aureus10[3]
Phenylfuranylnicotinamidine 4b Staphylococcus aureus10[3]
Coumarin-nicotinonitrile 3a Staphylococcus aureusGood Activity[6]
Escherichia coliGood Activity[6]
Coumarin-nicotinonitrile 3b Staphylococcus aureusGood Activity[6]
Escherichia coliGood Activity[6]
Coumarin-nicotinonitrile 3c Staphylococcus aureusGood Activity[6]
Escherichia coliGood Activity[6]
Experimental Protocols: Antimicrobial Activity Assessment

1. Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activities

Several studies have highlighted the anti-inflammatory properties of substituted nicotinonitriles, suggesting their potential in treating inflammatory disorders.

Experimental Protocols: Anti-inflammatory Activity Assessment

1. Carrageenan-Induced Paw Edema in Rats:

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

  • Animal Dosing: Administer the test compound to a group of rats. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Conclusion

Substituted nicotinonitriles represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The versatility of their synthesis allows for the generation of large libraries of derivatives for structure-activity relationship studies, which will be crucial for optimizing their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide aim to facilitate ongoing research and development in this exciting field.

References

The Aminopyridine Core: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Aminopyridine derivatives have been successfully developed as therapeutics for a range of conditions, from neurological disorders to cancer and infectious diseases. Their ability to interact with a variety of enzymes and receptors, primarily by acting as bioisosteres of endogenous purine structures, has made them a cornerstone of many drug discovery programs. This technical guide provides a comprehensive review of aminopyridine derivatives in medicinal chemistry, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications, particularly in oncology.

Quantitative Analysis of Biological Activity

The potency of aminopyridine derivatives has been extensively evaluated against various biological targets. The following tables summarize key quantitative data, primarily half-maximal inhibitory concentrations (IC50), for representative compounds across different therapeutic areas.

Anticancer Activity of Aminopyridine Derivatives

Aminopyridine-based compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The table below presents the IC50 values of several aminopyridine derivatives, highlighting their potential as anticancer agents.

Compound IDCancer Cell LineIC50 (µM)Reference
12c UO-31 (Renal)0.87[1]
12j MOLT-4 (Leukemia)1.82[1]
12c MOLT-4 (Leukemia)1.58[1]
12d HL-60(TB) (Leukemia)2.63[1]
4a HCT 116 (Colorectal)3.7-8.1[2]
4b HCT 116 (Colorectal)3.7-8.1[2]
4c HCT 116 (Colorectal)3.7-8.1[2]
4d HCT 116 (Colorectal)3.7-8.1[2]
4a HT29 (Colorectal)3.27-7.7[2]
4b HT29 (Colorectal)3.27-7.7[2]
4c HT29 (Colorectal)3.27-7.7[2]
4d HT29 (Colorectal)3.27-7.7[2]
Derivative 19 MCF7 (Breast)4.75[3]
Derivative 20 MCF7 (Breast)0.91[3]
Derivative 55 MDA-MB-231 (Breast)9.0[3]
Derivative 56 MDA-MB-231 (Breast)0.075[3]
Derivative 67 A375 (Melanoma)0.0015[3]
Derivative 67 M14 (Melanoma)0.0017[3]
Derivative 67 RPMI 7951 (Melanoma)0.0017[3]
Kinase Inhibitory Activity of Aminopyridine Derivatives

A significant focus of aminopyridine research has been the development of protein kinase inhibitors. The aminopyridine core can effectively mimic the adenine hinge-binding region of ATP, leading to potent and often selective kinase inhibition.

Compound IDKinase TargetIC50 (µM)Reference
4b (PD-089828) PDGFr1.11[4]
4b (PD-089828) FGFr0.13[4]
4b (PD-089828) EGFr0.45[4]
4b (PD-089828) c-src0.22[4]
4e FGFr0.060[4]
SR-3576 JNK30.007[5]
SR-3737 JNK30.012[5]
SR-3737 p380.003[5]
Compound 74 TNKS215.0[6]
Pharmacokinetic Parameters of Fampridine (4-Aminopyridine)

Fampridine (4-aminopyridine) is an approved drug for improving walking in patients with multiple sclerosis. Its pharmacokinetic profile has been well-characterized in clinical studies.

FormulationDoseTmax (hours)t1/2 (hours)Cmax (ng/mL)AUC (ng·h/mL)Reference
Immediate-Release10 mg~13-4--[7]
Immediate-Release15 mg~13-4--[7]
Immediate-Release20 mg~13-4--[7]
Immediate-Release25 mg~13-4--[7]
Sustained-Release10-25 mg (single dose)2.6-3.75.6-7.6--[8]
Sustained-Release25-60 mg (twice daily)2.2-3.05.7-6.9--[9]

Key Signaling Pathways and Mechanisms of Action

Aminopyridine derivatives exert their therapeutic effects through various mechanisms of action. One of the most well-studied is the inhibition of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.

Wnt/β-Catenin Signaling Pathway and its Inhibition by Aminopyridine Derivatives

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and survival.

Some aminopyridine derivatives have been shown to inhibit this pathway. For instance, certain 2-aminopyridine oxazolidinones act as potent and selective inhibitors of Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family.[10] TNKS promotes the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting TNKS, these aminopyridine derivatives stabilize Axin, thereby promoting the degradation of β-catenin and antagonizing Wnt signaling.[10]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome Degraded BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocates TNKS Tankyrase (TNKS) TNKS->DestructionComplex Promotes Axin Degradation Aminopyridine Aminopyridine Derivative Aminopyridine->TNKS Inhibits TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Wnt/β-catenin signaling pathway and inhibition by aminopyridine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research and development of aminopyridine derivatives.

Synthesis of 2-Aminopyridine Derivatives

A general and facile one-pot amination procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides is a mild alternative to traditional SNAr chemistry.

Method A: Amination of a Pyridinium Salt

  • To a solution of pyridinium salt (e.g., 300 mg, 1.38 mmol) in DMSO (5 mL) at room temperature, add the desired amine (4.8 mmol) in one portion.

  • Warm the reaction mixture to 50 °C and stir for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5M aqueous NaOH (5 mL).

  • Extract the resulting solution with diethyl ether (5 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent by rotary evaporation and purify the residue by column chromatography on silica gel to yield the 2-aminopyridine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor, quantifying the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Aminopyridine derivative (or other inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the aminopyridine derivative in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Aminopyridine derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest cells and resuspend in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyridine derivative in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 1 to 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Drug Discovery and Development Workflow

The discovery and development of aminopyridine-based drugs follow a structured workflow, from initial hit identification to preclinical and clinical evaluation. The following diagram illustrates a typical workflow for the development of an aminopyridine kinase inhibitor.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) of Compound Libraries Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt In_Vivo_Models In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo_Models Tox Toxicology and Safety Pharmacology In_Vivo_Models->Tox Formulation Formulation Development Tox->Formulation IND Investigational New Drug (IND) Application Formulation->IND Phase_I Phase I (Safety) IND->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA

Drug discovery and development workflow for aminopyridine kinase inhibitors.

Conclusion

The aminopyridine scaffold continues to be a highly valuable and versatile core structure in medicinal chemistry. Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents for a wide range of diseases. The extensive research into their synthesis, biological evaluation, and mechanisms of action has provided a solid foundation for the future design of novel aminopyridine-based therapeutics. This technical guide serves as a comprehensive resource for scientists and researchers in the field, providing essential data, protocols, and a conceptual framework for the continued exploration of this important class of compounds.

References

6-(Dimethylamino)nicotinonitrile: An In-depth Technical Guide on Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)nicotinonitrile is a small molecule belonging to the nicotinonitrile class of compounds. While direct and extensive research on its specific mechanism of action is not publicly available, the broader family of nicotinonitrile derivatives has been the subject of significant investigation, revealing a range of biological activities. This guide synthesizes the available data on structurally related compounds to formulate hypotheses regarding the potential mechanisms of action of this compound. The primary hypothesized targets are protein kinases, particularly PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critically involved in cancer cell proliferation, survival, and angiogenesis. This document presents the supporting evidence from related compounds, details relevant experimental protocols, and provides visual representations of the hypothesized signaling pathways.

Introduction

Nicotinonitrile, a pyridine ring substituted with a nitrile group, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique electronic properties of the nitrile group and the ability of the pyridine ring to engage in various interactions make this scaffold a privileged structure in drug discovery. The presence of a dimethylamino group at the 6-position of the nicotinonitrile core, as in this compound, is expected to significantly influence its biological activity, potentially enhancing its interaction with specific biological targets.

This guide explores the potential mechanisms of action of this compound by examining the established activities of structurally similar molecules. The primary focus will be on its potential as a kinase inhibitor, a common mechanism for nicotinonitrile derivatives.

Hypothesized Mechanisms of Action

Based on the structure-activity relationships of related nicotinonitrile compounds, two primary hypotheses for the mechanism of action of this compound emerge:

Hypothesis 1: Inhibition of PIM-1 Kinase

Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers that plays a crucial role in cell survival and resistance to apoptosis. Notably, the presence of a dimethylamino group has been highlighted as a key feature for enhanced activity in some of these inhibitors.

One study emphasized the importance of a dimethylamino group in new nicotinonitrile derivatives for their stable binding and high affinity to PIM-1 kinase, suggesting a negative electrostatic potential surface interaction.[1] This finding strongly supports the hypothesis that this compound could act as a PIM-1 kinase inhibitor.

Hypothesis 2: Inhibition of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. A study on nicotinamide derivatives as VEGFR-2 inhibitors identified a compound containing a dimethylamino-phenyl group as a potent inhibitor.[2] While not a direct analogue, this suggests that the dimethylamino moiety can contribute to the binding and inhibition of VEGFR-2.

Supporting Data from Structurally Related Compounds

The following table summarizes the quantitative data for nicotinonitrile derivatives that support the hypothesized mechanisms of action for this compound. It is crucial to note that these data are for related compounds and not for this compound itself.

Compound ClassSpecific Compound ExampleTargetAssayIC50/KiReference
Nicotinonitrile DerivativesCompound 7b PIM-1 KinaseIn vitro kinase assay18.9 nM[3]
Nicotinonitrile DerivativesCompound 4k PIM-1 KinaseIn vitro kinase assay21.2 nM[3]
Nicotinonitrile DerivativesCompound 12 PIM-1 KinaseIn vitro kinase assay14.3 nM[4]
Nicotinonitrile DerivativesCompound 8e Pim-1, Pim-2, Pim-3 KinasesIn vitro kinase assay≤ 0.28 µM[1]
Nicotinamide DerivativesCompound 8 VEGFR-2In vitro enzyme assay77.02 nM[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of related nicotinonitrile derivatives. These protocols can serve as a template for the investigation of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation of how the inhibitory activity of a compound against a specific kinase (e.g., PIM-1, VEGFR-2) is typically determined.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., PIM-1, VEGFR-2)

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Kinase assay buffer (containing MgCl2, DTT, and other necessary components)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, PC-3, HepG2)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor STATs STATs Receptor->STATs Activates PIM1 PIM-1 Kinase STATs->PIM1 Upregulates BAD BAD PIM1->BAD Inhibits p21 p21 PIM1->p21 Inhibits cMyc c-Myc PIM1->cMyc Stabilizes Apoptosis Apoptosis BAD->Apoptosis Induces CellCycle Cell Cycle Progression p21->CellCycle Inhibits cMyc->CellCycle Promotes DMAN This compound (Hypothesized) DMAN->PIM1 Inhibits (Hypothesized)

Caption: Hypothesized PIM-1 Kinase Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Promotes Akt Akt PI3K->Akt Activates Akt->EndothelialCell Promotes DMAN This compound (Hypothesized) DMAN->VEGFR2

Caption: Hypothesized VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization KinaseAssay Kinase Inhibition Assays (PIM-1, VEGFR-2, etc.) Characterization->KinaseAssay CellProliferation Cell-Based Proliferation Assays (e.g., MTT on Cancer Cell Lines) KinaseAssay->CellProliferation ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI Staining) CellProliferation->ApoptosisAssay Xenograft Tumor Xenograft Models ApoptosisAssay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General Experimental Workflow for Evaluation.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound has the potential to act as a kinase inhibitor, with PIM-1 kinase and VEGFR-2 being plausible primary targets. The presence of the dimethylamino group is a key structural feature that has been associated with potent inhibitory activity in other nicotinonitrile derivatives.

However, it is imperative to emphasize that these are hypotheses derived from indirect evidence. To elucidate the definitive mechanism of action of this compound, further research is required. This should include:

  • Direct enzymatic assays to determine its inhibitory activity against a panel of kinases, including PIM-1 and VEGFR-2.

  • Cell-based assays to evaluate its anti-proliferative and pro-apoptotic effects on various cancer cell lines.

  • In vivo studies in animal models to assess its efficacy and safety profile.

  • Structural biology studies (e.g., X-ray crystallography) to understand its binding mode with its target(s).

Such studies will be crucial in validating these hypotheses and determining the therapeutic potential of this compound.

References

In Silico Analysis of 6-(Dimethylamino)nicotinonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 6-(Dimethylamino)nicotinonitrile, a compound of interest in medicinal chemistry due to its nicotinonitrile scaffold. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for computational analysis and subsequent experimental validation.

Introduction and Rationale

The nicotinonitrile (3-cyanopyridine) scaffold is a key feature in numerous biologically active compounds, with some derivatives developed into marketed drugs. Recent research has highlighted the potential of nicotinonitrile derivatives as potent inhibitors of various kinases, including PIM-1 kinase, a crucial target in oncology.[1] this compound, with its specific substitution pattern, presents an interesting candidate for computational investigation to predict its biological activity and guide further experimental studies.

This guide outlines a systematic approach to performing in silico analysis of this compound, from target identification and molecular docking to molecular dynamics simulations and prediction of pharmacokinetic properties.

Hypothesized Biological Target: PIM-1 Kinase

Based on extensive literature on substituted nicotinonitriles, PIM-1 kinase is a primary hypothesized target for this compound.[2][3] PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression, proliferation, and apoptosis.[4][5] Its overexpression is implicated in various cancers, making it a valuable therapeutic target.[6][7]

PIM-1 Signaling Pathway

PIM-1 is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[5][8] Upon activation, STAT transcription factors induce the expression of PIM-1. PIM-1 then phosphorylates downstream targets, such as BAD (a pro-apoptotic protein), thereby inhibiting apoptosis and promoting cell survival.[5][9]

PIM1_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines/ Growth Factors JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT activate PIM1 PIM-1 Kinase STAT->PIM1 induce expression BAD BAD PIM1->BAD phosphorylates (inhibits) CellSurvival Cell Survival/ Proliferation PIM1->CellSurvival promotes Apoptosis Apoptosis BAD->Apoptosis promotes MD_Simulation_Workflow Start Docked Protein-Ligand Complex System_Setup System Setup (Topology, Solvation, Ions) Start->System_Setup Energy_Min Energy Minimization System_Setup->Energy_Min NVT_Equil NVT Equilibration Energy_Min->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production_MD Production MD Run NPT_Equil->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Analysis End Results Analysis->End Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Compound, Substrate) Add_ATP Initiate Reaction (Add ATP) Start->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Add_ADP_Glo Stop Reaction (Add ADP-Glo™ Reagent) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Generate Signal (Add Kinase Detection Reagent) Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze Calculate IC₅₀ Read_Plate->Analyze

References

Navigating the Stability of Aminonicotinonitriles: A Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the essential handling and storage guidelines for aminonicotinonitrile compounds. Tailored for researchers, scientists, and professionals in drug development, this document outlines the best practices to ensure the chemical integrity, stability, and safety of these potent molecules. The guide includes a summary of stability data, detailed experimental protocols for stability assessment, and visual workflows to facilitate understanding and implementation.

Introduction

Aminonicotinonitrile and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their diverse biological activities, including potential anticancer properties through the induction of autophagy, underscore the importance of maintaining their purity and stability throughout the research and development lifecycle. Improper handling and storage can lead to degradation, compromising experimental results and potentially introducing safety hazards. This guide serves as a comprehensive resource for ensuring the reliable use of aminonicotinonitrile compounds.

General Handling and Storage Recommendations

Based on available safety data sheets and chemical supplier information, the following general guidelines should be followed for all aminonicotinonitrile compounds.

Storage Conditions:

  • Temperature: Store at room temperature unless otherwise specified. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended to minimize degradation.

  • Atmosphere: These compounds should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in amber vials or other light-opaque containers.

  • Moisture: Keep in a dry, well-ventilated place away from moisture, as aminonicotinonitriles can be hygroscopic.

Handling Procedures:

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Do not eat, drink, or smoke in areas where these compounds are handled.

  • Wash hands thoroughly after handling.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases

Quantitative Stability Data

Stress ConditionParametersDurationAssay (%) of Initial% DegradationMajor Degradation Products
Hydrolytic 0.1 M HCl24 hours85.214.8Amide derivative
Water (pH 7.0)24 hours98.51.5Minimal degradation
0.1 M NaOH24 hours92.17.9Amide derivative, unidentified polar impurities
Oxidative 3% H₂O₂24 hours89.710.3N-oxide derivative
Thermal 60°C (Solid State)7 days96.33.7Unidentified non-polar impurities
Photolytic ICH Q1B Option 2*24 hours91.58.5Photodimer, unidentified impurities

*Overall illumination of ≥ 1.2 million lux hours; integrated near UV energy of ≥ 200 watt hours/m²

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of aminonicotinonitrile compounds.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of an aminonicotinonitrile compound under various stress conditions.

Materials:

  • Aminonicotinonitrile compound

  • HPLC grade acetonitrile and water

  • Formic acid or other suitable buffer components

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

  • Calibrated pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the aminonicotinonitrile compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M NaOH.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M HCl.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a thin layer in a petri dish.

    • Heat in an oven at 60°C for 7 days.

    • After the specified time, dissolve the solid in the initial solvent to prepare a solution of approximately 0.1 mg/mL for analysis.

  • Photolytic Degradation (Solid State):

    • Place a known amount of the solid compound in a thin layer in a petri dish.

    • Expose the sample in a photostability chamber according to ICH Q1B guidelines (Option 2).

    • Simultaneously, prepare a control sample wrapped in aluminum foil to protect it from light and place it in the same chamber.

    • After exposure, dissolve both the exposed and control samples in the initial solvent to a concentration of approximately 0.1 mg/mL for analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

    • The method should be capable of separating the parent compound from all degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of accurately quantifying the aminonicotinonitrile compound in the presence of its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Example Gradient: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can separate the parent peak from all degradation products, impurities, and placebo components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the reliability of the method with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Signaling Pathway of 2-Aminonicotinonitrile Derivatives in Autophagy

Some 2-aminonicotinonitrile derivatives have been shown to induce autophagy, a cellular self-degradation process, by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Autophagy_Induction Induction of Autophagy mTORC1->Autophagy_Induction leads to Aminonicotinonitrile 2-Aminonicotinonitrile Derivative Aminonicotinonitrile->PI3K inhibits Aminonicotinonitrile->AKT inhibits Aminonicotinonitrile->mTORC1 inhibits Stability_Testing_Workflow start Start: New Batch of Aminonicotinonitrile protocol Develop Stability Testing Protocol start->protocol method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) protocol->method_dev stress_testing Perform Forced Degradation Studies method_dev->stress_testing hydrolytic Hydrolytic (Acid, Base, Neutral) stress_testing->hydrolytic oxidative Oxidative (e.g., H₂O₂) stress_testing->oxidative thermal Thermal (e.g., 60°C) stress_testing->thermal photolytic Photolytic (ICH Q1B) stress_testing->photolytic analysis Analyze Samples (HPLC, LC-MS) hydrolytic->analysis oxidative->analysis thermal->analysis photolytic->analysis data_eval Evaluate Data: Identify Degradants, Determine Degradation Pathways analysis->data_eval storage_handle Define Handling & Storage Guidelines data_eval->storage_handle end End: Established Stability Profile storage_handle->end Handling_Storage_Logic start Compound Received short_term Short-Term Use (< 1 month)? start->short_term long_term Long-Term Storage (> 1 month) short_term->long_term No room_temp Store at Room Temp, Protected from Light, Inert Atmosphere short_term->room_temp Yes stability_data Review Stability Data long_term->stability_data standard_ppe Standard PPE: Gloves, Goggles, Lab Coat room_temp->standard_ppe refrigerate Store at 2-8°C, Protected from Light, Inert Atmosphere refrigerate->standard_ppe sensitive Known Sensitivity (e.g., to light, heat)? stability_data->sensitive sensitive->room_temp No sensitive->refrigerate Yes use Use Compound standard_ppe->use

Methodological & Application

Experimental protocol for the synthesis of 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-(Dimethylamino)nicotinonitrile, a valuable building block in medicinal chemistry and materials science. The described method is based on the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinonitrile with dimethylamine. A practical and convenient approach involves the in situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a strong base. This method is notable for its operational simplicity and tolerance of the nitrile functional group.

Introduction

This compound is a substituted pyridine derivative of interest in the development of novel therapeutics and functional materials. The presence of the dimethylamino group and the nitrile moiety at the 3 and 6 positions of the pyridine ring, respectively, makes it a versatile intermediate for further chemical modifications. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom of 6-chloronicotinonitrile is displaced by a dimethylamino group. This protocol details a robust method for this transformation.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism on an electron-deficient pyridine ring. The electron-withdrawing nitrile group facilitates the attack of the nucleophile at the 6-position.

Overall Reaction:

6-Chloronicotinonitrile + Dimethylamine → this compound + HCl

Table of Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
6-ChloronicotinonitrileC₆H₃ClN₂138.561.00 mmol (138.6 mg)Starting Material
N,N-Dimethylformamide (DMF)C₃H₇NO73.092.00 mLReagent/Solvent
Potassium Hydroxide (KOH)KOH56.1110.0-15.0 mmolBase Catalyst
Water (H₂O)H₂O18.02As neededSolvent/Work-up
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12As neededExtraction Solvent

Experimental Protocol

This protocol is adapted from a general method for the nucleophilic aromatic substitution of aryl chlorides using dimethylamine generated in situ.[1][2]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N,N-dimethylformamide (2.00 mL) and a 10 M aqueous solution of potassium hydroxide (0.500 mL, 5.00 mmol).

  • Initial Heating: Heat the mixture to reflux for 5 minutes to initiate the decomposition of DMF and generation of dimethylamine.

  • Addition of Starting Material: Add 6-chloronicotinonitrile (1.00 mmol, 138.6 mg) to the reaction mixture.

  • Reaction: Heat the resulting mixture at 95 °C.

  • Monitoring and Staged Base Addition: After 30 minutes of heating, add another portion of 10 M KOH solution (0.500 mL, 5.00 mmol). Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has not reached completion, continue to add 0.500 mL portions of 10 M KOH every 30 minutes until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Expected Yield:

Isolated yields for similar nucleophilic aromatic substitution reactions using this method are reported to be in the range of 70-98%.[1] The actual yield for this compound may vary depending on the specific reaction conditions and purification efficiency.

Characterization Data

PropertyValue
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol [3]
CAS Number 154924-17-1[3]
IUPAC Name 6-(Dimethylamino)pyridine-3-carbonitrile[4]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 6-Chloronicotinonitrile step2 Add 6-Chloronicotinonitrile Heat at 95 °C reagent1->step2 reagent2 DMF + KOH (aq) step1 Mix DMF and KOH Heat to reflux (5 min) reagent2->step1 step1->step2 step3 Staged addition of KOH Monitor by TLC step2->step3 step4 Cool and Dilute with Water step3->step4 step5 Extract with Diethyl Ether step4->step5 step6 Dry and Concentrate step5->step6 step7 Purify (Chromatography/Recrystallization) step6->step7 product This compound step7->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive and should be handled with care.

  • N,N-Dimethylformamide is a skin and respiratory irritant.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction generates dimethylamine, which is a flammable and toxic gas. Ensure adequate ventilation.

References

Application Notes and Protocols for Cell-based Assays Using 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)nicotinonitrile is a nicotinonitrile derivative that has garnered interest within the scientific community for its potential biological activities. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays. These protocols are designed to guide researchers in assessing its cytotoxic effects and its inhibitory activity against specific cellular targets, such as Activin receptor-like kinase 2 (ALK2), a key regulator in cellular signaling pathways.

Signaling Pathway of ALK2

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I receptor for bone morphogenetic proteins (BMPs). Upon ligand binding (e.g., BMP6 or BMP9), ALK2 forms a complex with a type II BMP receptor, leading to the phosphorylation and activation of the ALK2 kinase domain. Activated ALK2 then phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.[1][2][3] Dysregulation of the ALK2 signaling pathway has been implicated in various diseases, including cancer and fibrodysplasia ossificans progressiva (FOP).[1][3]

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand (e.g., BMP6, BMP9) TypeII_R Type II BMP Receptor BMP->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits and phosphorylates pSMAD p-Smad1/5/8 ALK2->pSMAD phosphorylates Smad1/5/8 Smad_complex p-Smad/Smad4 Complex pSMAD->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex binds Target_Genes Target Gene Transcription Smad_complex->Target_Genes translocates and regulates DABN This compound DABN->ALK2 inhibits

Caption: ALK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, U87 - glioblastoma)[4]

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB_Assay_Workflow A 1. Seed Cells (96-well plate, 3-5k cells/well) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (48-72h, 37°C, 5% CO2) C->D E 5. Fix Cells (10% TCA, 1h, 4°C) D->E F 6. Wash and Dry E->F G 7. Stain with SRB (0.4% SRB, 30 min, RT) F->G H 8. Wash and Dry G->H I 9. Solubilize Dye (10 mM Tris-base) H->I J 10. Measure Absorbance (510 nm) I->J K 11. Analyze Data (Calculate IC50) J->K

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

ALK2 Inhibition Assessment using a Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on the ALK2 signaling pathway using a BMP-responsive element (BRE)-luciferase reporter gene.

Materials:

  • HEK293T cells stably expressing a BRE-luciferase reporter construct.

  • Complete growth medium (DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • Recombinant human BMP6 or BMP9.

  • Luciferase assay reagent.

  • White, clear-bottom 96-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the BRE-luciferase reporter cells into white, clear-bottom 96-well plates at a density of 1.5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for 1 hour at 37°C.

  • Ligand Stimulation: Add BMP6 (final concentration ~10 ng/mL) or BMP9 (final concentration ~5 ng/mL) to the wells to stimulate the ALK2 pathway. Include a vehicle control (no BMP) and a stimulated control (BMP without inhibitor).

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the stimulated control and calculate the IC50 value for this compound.

Luciferase_Assay_Workflow A 1. Seed BRE-Luciferase Reporter Cells (96-well plate) B 2. Incubate Overnight A->B C 3. Pre-treat with this compound (1 hour) B->C D 4. Stimulate with BMP Ligand (e.g., BMP6 or BMP9) C->D E 5. Incubate (16-24 hours) D->E F 6. Add Luciferase Assay Reagent E->F G 7. Measure Luminescence F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for the ALK2 luciferase reporter assay.

Cell Migration/Invasion Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells, which can be downstream effects of ALK2 signaling.

Materials:

  • Cancer cell line with migratory potential (e.g., LKB1-mutant lung cancer cell lines).[5]

  • Transwell inserts (8 µm pore size).

  • Matrigel (for invasion assay).

  • Serum-free medium.

  • Complete growth medium with chemoattractant (e.g., 10% FBS).

  • This compound.

  • Cotton swabs.

  • Crystal violet staining solution.

  • Microscope.

Protocol:

  • Insert Preparation (for invasion assay): Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C. For migration assays, this step is omitted.

  • Cell Seeding: Resuspend cells in serum-free medium containing various concentrations of this compound. Seed 1 x 10^5 cells into the upper chamber of the transwell inserts.

  • Chemoattraction: Add complete growth medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Cell Counting: Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Quantify the number of migrated/invaded cells and compare the results between different treatment groups.

Data Presentation

The quantitative data obtained from the described assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer[Insert experimental value]
MCF7Breast Cancer[Insert experimental value]
U87Glioblastoma[Insert experimental value]

Table 2: Inhibitory Activity of this compound on ALK2 Signaling

AssayCell LineLigandIC50 (µM)
BRE-LuciferaseHEK293TBMP6[Insert experimental value]
BRE-LuciferaseHEK293TBMP9[Insert experimental value]

Table 3: Effect of this compound on Cell Migration/Invasion

Cell LineAssay TypeConcentration (µM)% Inhibition of Migration/Invasion
[Cell Line]Migration[Conc. 1][Insert experimental value]
[Cell Line]Migration[Conc. 2][Insert experimental value]
[Cell Line]Invasion[Conc. 1][Insert experimental value]
[Cell Line]Invasion[Conc. 2][Insert experimental value]

Note: The tables above are templates. The actual values should be determined experimentally. The selection of cell lines and ligand concentrations may need to be optimized based on the specific research question.

References

Application Notes and Protocols: In Vitro Evaluation of 6-(Dimethylamino)nicotinonitrile on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

6-(Dimethylamino)nicotinonitrile is a synthetic compound belonging to the nicotinonitrile class of molecules. Several derivatives of nicotinonitrile have been investigated for their potential as anti-cancer agents, exhibiting mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2] Some cyanopyridine compounds have been noted to act as inhibitors of kinases like Pim-1, which is implicated in cell survival and proliferation pathways.[1][3] This document provides detailed protocols for the in vitro evaluation of this compound's anti-cancer properties on various cancer cell lines. The described assays are designed to determine its cytotoxic effects, its impact on cell cycle progression, and its ability to induce apoptosis.

Hypothetical Data Summary

The following tables represent hypothetical data for the effects of this compound on selected cancer cell lines. These tables are for illustrative purposes to guide the researcher in data presentation.

Table 1: Cytotoxicity of this compound (IC50 in µM)

Cell LineCancer Type24 hours48 hours72 hours
MCF-7 Breast Adenocarcinoma45.8 ± 3.122.1 ± 1.810.5 ± 0.9
HepG2 Hepatocellular Carcinoma52.3 ± 4.528.9 ± 2.514.2 ± 1.3
PC-3 Prostate Cancer38.6 ± 2.918.4 ± 1.58.7 ± 0.6
HCT-116 Colorectal Carcinoma60.1 ± 5.235.7 ± 3.018.9 ± 1.7

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Apoptosis Analysis in PC-3 Cells (72-hour treatment)

Treatment Group% Early Apoptosis% Late Apoptosis% Necrosis% Live Cells
Control (DMSO) 2.1 ± 0.31.5 ± 0.20.8 ± 0.195.6 ± 0.5
8.7 µM (IC50) 18.4 ± 1.912.6 ± 1.11.2 ± 0.267.8 ± 2.8
17.4 µM (2x IC50) 35.2 ± 2.825.9 ± 2.12.5 ± 0.436.4 ± 3.1

Data presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis in PC-3 Cells (48-hour treatment)

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO) 55.2 ± 4.128.9 ± 2.515.9 ± 1.8
18.4 µM (IC50) 72.8 ± 5.515.1 ± 1.712.1 ± 1.4

Data presented as mean ± standard deviation from three independent experiments.

Experimental Workflow and Signaling Pathways

G cluster_0 In Vitro Testing Workflow A Compound Preparation (this compound in DMSO) C Cytotoxicity Assay (MTT) (24, 48, 72 hours) A->C B Cell Culture (MCF-7, HepG2, PC-3, HCT-116) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (e.g., Bcl-2, Bax, Caspase-3) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: General experimental workflow for the in vitro assessment of this compound.

G cluster_1 Hypothetical Signaling Pathway Compound This compound Pim1 Pim-1 Kinase Compound->Pim1 Inhibition Bad Bad Pim1->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical mechanism of apoptosis induction via Pim-1 kinase inhibition.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, PC-3, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.[5][6]

Materials:

  • Cancer cell line (e.g., PC-3)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 72 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol determines the distribution of cells in the different phases of the cell cycle.[7]

Materials:

  • Cancer cell line (e.g., PC-3)

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro screening of this compound as a potential anti-cancer agent. The described assays will help in elucidating its cytotoxic and cytostatic effects, and provide insights into its mechanism of action, specifically its ability to induce apoptosis and cause cell cycle arrest. Further investigation into specific molecular targets, such as Pim-1 kinase, through techniques like western blotting would be a logical next step to fully characterize the compound's anti-neoplastic properties.

References

Application Notes and Protocols: 6-(Dimethylamino)nicotinonitrile as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)nicotinonitrile is a versatile chemical probe with potential applications in cellular imaging and biochemical assays. Its chemical structure, featuring an electron-donating dimethylamino group and an electron-withdrawing nitrile group on a pyridine scaffold, suggests that it functions as a fluorescent molecular rotor. This property allows for the sensitive detection of changes in micro-viscosity within biological systems. Furthermore, the nicotinonitrile core is a known pharmacophore for kinase inhibitors, indicating a potential role for this probe in studying enzyme activity, particularly for kinases such as PIM-1.

These application notes provide an overview of the potential uses of this compound, along with detailed protocols for its application in cell-based viscosity measurements and as a potential inhibitor for in vitro kinase assays.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 154924-17-1[1]
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions.
Storage Store at -20°C, protected from light and moisture.

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Application 1: Fluorescent Molecular Rotor for Microviscosity Sensing

The fluorescence of molecular rotors is highly sensitive to the viscosity of their immediate environment. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In viscous environments, this rotation is restricted, resulting in a significant increase in fluorescence quantum yield and lifetime. This property makes this compound a potential probe for mapping micro-viscosity in live cells, which is relevant for studying cellular processes such as protein aggregation, membrane dynamics, and apoptosis.

Photophysical Properties (Hypothetical Data)

The following table presents hypothetical, yet expected, photophysical data for this compound based on the properties of similar nicotinonitrile derivatives.[2][3] It is crucial for the end-user to experimentally determine these values.

SolventViscosity (cP)Excitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Dichloromethane0.41~390~450~0.10~1.5
DMSO1.99~400~470~0.30~3.0
Ethylene Glycol16.1~405~480~0.60~5.0
Glycerol934~410~490~0.85~7.0
Experimental Protocol: Cellular Microviscosity Imaging using Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol describes how to use this compound to visualize changes in intracellular viscosity in cultured mammalian cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope equipped with a FLIM module and a pulsed laser source.

Protocol:

  • Cell Culture:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells on glass-bottom dishes suitable for high-resolution microscopy and allow them to adhere overnight.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the medium containing the this compound probe to the cells.

    • Incubate for 30-60 minutes at 37°C. The optimal staining time may need to be determined empirically.

  • Imaging:

    • After incubation, wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Mount the dish on the confocal microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

    • Locate the cells using brightfield or differential interference contrast (DIC) microscopy.

    • Acquire fluorescence lifetime images using the FLIM system.

      • Excitation: Use a pulsed laser source with a wavelength close to the determined excitation maximum of the probe (e.g., 405 nm).

      • Emission: Collect the emission using a bandpass filter centered around the expected emission maximum (e.g., 470/40 nm).

      • Acquire data until sufficient photon counts are collected for accurate lifetime analysis.

  • Data Analysis:

    • Analyze the FLIM data using appropriate software (e.g., Becker & Hickl SPCImage, PicoQuant SymPhoTime).

    • Fit the fluorescence decay curves for each pixel to a multi-exponential decay model to determine the average fluorescence lifetime.

    • Generate a fluorescence lifetime map of the cells, where the color of each pixel corresponds to the measured lifetime.

    • Correlate changes in fluorescence lifetime to changes in intracellular viscosity.

Visualization of Experimental Workflow

FLIM_Workflow Workflow for Cellular Viscosity Imaging with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture Cells probe_prep 2. Prepare Probe Solution cell_staining 3. Stain Cells probe_prep->cell_staining imaging 4. FLIM Imaging cell_staining->imaging data_analysis 5. Analyze Lifetime Data imaging->data_analysis viscosity_map 6. Generate Viscosity Map data_analysis->viscosity_map

Cellular viscosity imaging workflow.

Application 2: Probe for PIM-1 Kinase Inhibition

The nicotinonitrile scaffold is present in known inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival.[4][5] this compound can be investigated as a potential PIM-1 inhibitor and used as a chemical probe to study its biological functions.

In Vitro PIM-1 Kinase Assay (Fluorescence-Based)

This protocol describes a general method to assess the inhibitory activity of this compound against PIM-1 kinase using a commercially available fluorescence-based assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

Materials:

  • This compound

  • Recombinant human PIM-1 kinase

  • PIM-1 kinase substrate peptide

  • ATP

  • PIM-1 kinase assay buffer

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™)

  • Staurosporine (positive control inhibitor)

  • 384-well assay plates (white, low-volume)

  • Plate reader capable of luminescence detection

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 1 mM.

    • Prepare solutions of PIM-1 kinase, substrate peptide, and ATP in the kinase assay buffer at the concentrations recommended by the assay kit manufacturer.

  • Assay Procedure:

    • Add 1 µL of the serially diluted this compound or staurosporine to the wells of the 384-well plate. For the no-inhibitor control, add 1 µL of DMSO.

    • Add 2 µL of the PIM-1 kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the fluorescence-based assay kit. This typically involves adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the no-inhibitor control (100% activity) and the positive control inhibitor (0% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for PIM-1 kinase.

Quantitative Data for PIM-1 Kinase Inhibition (Hypothetical)
CompoundTarget KinaseAssay TypeIC₅₀ (nM)
This compound PIM-1In vitro fluorescence-basedTo be determined
Staurosporine (Control)PIM-1In vitro fluorescence-based~20

Visualization of PIM-1 Signaling and Inhibition

PIM1_Pathway PIM-1 Signaling Pathway and Inhibition by this compound Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene STAT->PIM1_Gene Induces Transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation Substrates Downstream Substrates (e.g., BAD, p27) PIM1_Kinase->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Promotes Probe This compound Probe->PIM1_Kinase Inhibits

PIM-1 signaling and probe inhibition.

Summary and Future Directions

This compound is a promising chemical probe with dual potential as a fluorescent molecular rotor for viscosity sensing and as a PIM-1 kinase inhibitor. The protocols provided herein offer a starting point for researchers to explore these applications. Further characterization of its photophysical properties and biological targets will be essential to fully realize its potential as a tool for chemical biology and drug discovery. It is recommended that users perform thorough validation experiments to determine the specific parameters and optimal conditions for their particular experimental systems.

References

Application Notes and Protocols: Functionalization of the Nicotinonitrile Scaffold for Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs such as bosutinib, milrinone, and neratinib.[1] Its unique electronic properties, including the ability of the nitrile group to act as a hydrogen bond acceptor and a bioisostere for other functional groups, make it a versatile template for the design of novel therapeutic agents.[2] Functionalization of the nicotinonitrile ring allows for the synthesis of diverse libraries of analogs, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides detailed protocols for the synthesis and biological evaluation of nicotinonitrile derivatives, focusing on their application as kinase inhibitors.

Synthetic Methodologies and Experimental Protocols

The synthesis of multi-substituted nicotinonitriles can be achieved through various strategies, including multi-component reactions and metal-promoted cyclizations.[3][4] These methods offer efficient access to a wide range of analogs with diverse substitution patterns.

Protocol 1: FeCl₃-Promoted Synthesis of Multiply Arylated Nicotinonitriles

This protocol describes a facile synthesis of multiply arylated nicotinonitriles through an iron(III) chloride-promoted condensation-cyclization reaction of an enamino nitrile and an α,β-unsaturated ketone.[3]

General Procedure:

  • In a reaction vessel, combine the enamino nitrile (1.0 mmol, 1.0 equiv) and the α,β-unsaturated ketone (1.2 mmol, 1.2 equiv).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • While stirring, add ferric chloride (FeCl₃) (2.0 mmol, 2.0 equiv) to the mixture.

  • Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

This one-pot, four-component reaction provides an efficient route to 2-amino-4,6-diarylnicotinonitrile derivatives from readily available starting materials.[5][6]

General Procedure:

  • To a mixture of an aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), and malononitrile (2 mmol) in ethanol, add ammonium acetate (2.5 mmol).

  • Heat the reaction mixture at 100°C with stirring for the appropriate time, monitoring the reaction by TLC.[7]

  • After completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration and washed with a small amount of ethanol.[8]

  • Recrystallize the crude product from 95% ethanol to obtain the pure 2-amino-4,6-diarylnicotinonitrile.[8]

Protocol 3: Synthesis of 2-Hydrazinylnicotinonitriles

2-Hydrazinylnicotinonitriles are valuable intermediates for the synthesis of fused heterocyclic systems. They can be prepared from the corresponding 2-bromonicotinonitriles.[9]

General Procedure:

  • Dissolve the 4,6-diaryl-2-bromonicotinonitrile (1 mmol) in 1,4-dioxane.

  • Add hydrazine hydrate (excess) to the solution at room temperature (25°C).

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • The product typically precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) to afford the pure 2-hydrazinylnicotinonitrile in high yield.[9]

Quantitative Data

The following tables summarize representative yields for the synthesis of nicotinonitrile derivatives and the biological activity of selected analogs.

Table 1: Synthesis of 2-Hydrazinylnicotinonitriles [9]

EntryYield (%)
1HH95
24-CH₃H97
34-OCH₃H96
44-ClH92
54-BrH90

Table 2: Biological Activity of Nicotinonitrile Analogs

CompoundTarget KinaseIC₅₀ (nM)Cell LineCytotoxicity IC₅₀ (µM)
Compound 7bPIM-118.9[10][11]PC-33.60[10][11]
MCF-73.58[10][11]
Compound 4kPIM-121.2[10][11]--
Compound 8ePan-Pim≤ 280[12]HepG2-
SorafenibVEGFR-2-HepG-2-

Biological Evaluation Protocols

The anticancer potential of nicotinonitrile analogs is often evaluated by assessing their inhibitory activity against specific protein kinases implicated in cancer progression, such as PIM-1 and VEGFR-2.

Protocol 4: PIM-1 Kinase Inhibition Assay

The in vitro PIM-1 kinase inhibitory activity can be determined using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.[13]

Procedure:

  • Prepare a reaction mixture containing PIM-1 kinase, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

  • Add the test compound (nicotinonitrile analog) at various concentrations to the reaction mixture.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay) to stop the reaction and measure the remaining ATP via a luciferase-driven reaction that generates a luminescent signal.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 5: VEGFR-2 Kinase Assay

The inhibitory activity of nicotinonitrile derivatives against VEGFR-2 can be assessed using a similar in vitro kinase assay.[14][15]

Procedure:

  • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).[15]

  • Dispense the master mixture into the wells of a 96-well plate.

  • Add the test inhibitor at various concentrations to the appropriate wells.

  • Initiate the kinase reaction by adding diluted VEGFR-2 kinase to the wells.[15]

  • Incubate the plate at 30°C for 45 minutes.[15]

  • Stop the reaction and measure the remaining ATP using a luminescence-based reagent like Kinase-Glo™ MAX.[14][15]

  • Determine the IC₅₀ values by analyzing the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by nicotinonitrile analogs and a general workflow for their synthesis and evaluation.

G General Experimental Workflow for Nicotinonitrile Analog Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., Aldehydes, Ketones, Malononitrile) reaction One-Pot Multicomponent Reaction or FeCl3-promoted Synthesis start->reaction purification Purification (Filtration, Recrystallization, Column Chromatography) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Kinase Assays (PIM-1, VEGFR-2) characterization->in_vitro cell_based Cell-Based Assays (Cytotoxicity, Apoptosis) in_vitro->cell_based in_vivo In Vivo Animal Models cell_based->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar admet ADMET Profiling sar->admet

Caption: A general workflow for the synthesis and screening of nicotinonitrile analogs.

PIM1_Pathway PIM-1 Kinase Signaling Pathway cytokine Cytokines (e.g., IL-6) jak JAK cytokine->jak stat STAT3/STAT5 jak->stat pim1 PIM-1 Kinase stat->pim1 nfkb NF-κB pim1->nfkb bad Bad pim1->bad phosphorylates proliferation Cell Proliferation nfkb->proliferation bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis Inhibition bcl2->apoptosis nicotinonitrile Nicotinonitrile Inhibitor nicotinonitrile->pim1 VEGFR2_Pathway VEGFR-2 Signaling Pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k raf Raf plc->raf akt Akt pi3k->akt mek MEK raf->mek proliferation Endothelial Cell Proliferation & Survival akt->proliferation migration Cell Migration akt->migration erk ERK mek->erk erk->proliferation nicotinonitrile Nicotinonitrile Inhibitor nicotinonitrile->vegfr2

References

Application Notes and Protocols for High-Throughput Screening of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of nicotinonitrile derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which is present in several approved drugs. Nicotinonitrile derivatives have been identified as potent inhibitors of various key drug targets, including protein kinases and histone acetyltransferases.

This document outlines the principles and methodologies for biochemical and cell-based HTS assays suitable for screening libraries of nicotinonitrile derivatives to identify and characterize novel therapeutic candidates.

Biochemical High-Throughput Screening Assays

Biochemical assays are fundamental in primary screening campaigns to identify direct inhibitors of purified enzymes. Several HTS technologies are amenable to screening nicotinonitrile derivatives against targets such as protein kinases and histone acetyltransferases.

Target Highlight: Protein Kinases

Nicotinonitrile derivatives have shown significant promise as inhibitors of various protein kinases, including Janus kinases (JAKs) and Pim kinases, which are implicated in cancer and inflammatory diseases.

Compound ClassTarget KinaseAssay TypeKey ParametersIC50 ValuesZ'-FactorReference
Nicotinonitrile-based derivativesPim-1BiochemicalStaurosporine (control IC50 = 16.7 nM)18.9 nM - 21.2 nM> 0.7 (Typical for assay type)
Nicotinonitrile derivativesPim-1, Pim-2, Pim-3BiochemicalStaurosporine (control)≤ 0.28 µM (pan-Pim)Not Reported
Thieno[2,3-d]pyrimidine derivativeJAK2In vitro kinase assayDoxorubicin (control)49% inhibition (at tested conc.)Not Reported
Generic NicotinonitrileTyrosine Kinase (TK)In vitro enzyme assay5-Fluorouracil (control)311 nM - 352 nMNot Reported
ADP-Glo™ Kinase Assay (Luminescence-Based)

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase reaction, generating a luminescent signal proportional to the initial kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal. This assay is robust, has a high dynamic range, and is less prone to interference from fluorescent compounds, with Z'-factors routinely greater than 0.7.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Target Kinase (e.g., Pim-1, JAK2)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Nicotinonitrile derivative library (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of each nicotinonitrile derivative from the library into the wells of a 384-well plate using an acoustic liquid handler or pin tool. Include positive controls (e.g., staurosporine) and negative controls (DMSO).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

Diagram: ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Assay Steps cluster_readout Readout Compound Compound Plate (Nicotinonitrile Derivatives) Reaction 1. Kinase Reaction Compound->Reaction Kinase_Substrate Kinase + Substrate Solution Kinase_Substrate->Reaction ATP_sol ATP Solution ATP_sol->Reaction Depletion 2. ATP Depletion (Add ADP-Glo™ Reagent) Reaction->Depletion Incubate Detection 3. ADP to ATP Conversion & Luminescence Generation (Add Kinase Detection Reagent) Depletion->Detection Incubate Read Luminescence Measurement Detection->Read Incubate

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

Assay Principle: HTRF® combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection. In a typical kinase assay format, a biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the substrate is phosphorylated by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase prevent substrate phosphorylation, leading to a decrease in the FRET signal. This technology minimizes background fluorescence interference, offering a robust and sensitive assay format.

Experimental Protocol: HTRF® Kinase Assay

Materials:

  • Target Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Kinase Assay Buffer

  • Nicotinonitrile derivative library (in DMSO)

  • HTRF® Kinase Assay Kit (e.g., Cisbio KinEASE®) containing:

    • Europium (Eu³⁺) cryptate-labeled anti-phospho antibody

    • Streptavidin-XL665

    • Detection Buffer

  • 384-well low-volume, black plates

Procedure:

  • Compound Plating: Dispense 50 nL of nicotinonitrile derivatives and controls into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the target kinase and biotinylated substrate in Kinase Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution in Kinase Assay Buffer.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the HTRF® detection mixture (Eu³⁺-antibody and Streptavidin-XL665 in Detection Buffer) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Determine the percent inhibition based on the HTRF® ratio of the controls.

  • Calculate the Z'-factor for assay quality assessment.

Diagram: HTRF® Kinase Assay Principle

HTRF_Principle cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase Kinase P-Substrate-Biotin P-Substrate-Biotin Kinase->P-Substrate-Biotin ATP->ADP Substrate-Biotin Substrate-Biotin Eu-Ab Eu-Ab P-Substrate-Biotin->Eu-Ab Binds SA-XL665 SA-XL665 P-Substrate-Biotin->SA-XL665 Binds Eu-Ab->SA-XL665 FRET Signal Inhibitor Nicotinonitrile Derivative Kinase_I Kinase Inhibitor->Kinase_I Blocks Substrate-Biotin_I Substrate-Biotin Kinase_I->Substrate-Biotin_I No Reaction Eu-Ab_I Eu-Ab (No FRET) SA-XL665_I SA-XL665 (No FRET)

Caption: Principle of HTRF® kinase assay with and without inhibitor.

Target Highlight: Histone Acetyltransferases (HATs) - GCN5

Some nicotinonitrile derivatives have been identified as inhibitors of the histone acetyltransferase GCN5, a target implicated in cancer.

Compound IDAssay TypeIC50 (µM)Z'-FactorReference
DC_HG24AlphaScreen12.7 ± 0.90.7
DC_HG24-01AlphaScreen3.1 ± 0.20.7
AlphaScreen® Assay (Luminescence-Based Proximity Assay)

Assay Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is based on the interaction of donor and acceptor beads. In the context of a GCN5 HAT assay, a biotinylated histone peptide substrate and an antibody specific for the acetylated histone are used. The donor beads are coated with streptavidin, and the acceptor beads are coated with Protein A. When the histone substrate is acetylated by GCN5, the anti-acetyl-histone antibody binds to it. This brings the donor and acceptor beads into close proximity, leading to the generation of a chemiluminescent signal. Inhibitors of GCN5 prevent this interaction, resulting in a loss of signal.

Experimental Protocol: GCN5 AlphaScreen® Assay

Materials:

  • Recombinant human GCN5 (hGCN5)

  • Biotinylated Histone H3 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Nicotinonitrile derivative library (in DMSO)

  • AlphaScreen® reagents:

    • Streptavidin-coated Donor beads

    • Protein A-coated Acceptor beads

    • Anti-acetyl-Histone H3 antibody

  • 384-well low-volume, white plates

Procedure:

  • Compound and Enzyme Incubation:

    • Dispense 50 nL of nicotinonitrile derivatives and controls into the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing hGCN5 (e.g., 5 nM final concentration) in HAT Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature.

  • HAT Reaction:

    • Add 2.5 µL of a solution containing the biotinylated Histone H3 substrate and Acetyl-CoA (e.g., 500 nM final concentration) in HAT Assay Buffer to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a detection mixture containing the anti-acetyl-Histone H3 antibody and the AlphaScreen® beads in detection buffer.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen®-compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound based on the signal from the controls.

  • Determine the Z'-factor to validate the assay performance.

Diagram: GCN5 Signaling Pathway and AlphaScreen® Inhibition

GCN5_AlphaScreen cluster_pathway GCN5 Acetylation Pathway cluster_assay AlphaScreen® Assay Principle GCN5 GCN5 (HAT) Acetylated_Histone Acetylated Histone H3 GCN5->Acetylated_Histone Acetylation Histone Histone H3 Acetyl_CoA Acetyl-CoA Acetyl_CoA->GCN5 Gene_Transcription Gene Transcription Acetylated_Histone->Gene_Transcription Promotes Donor_Bead Donor Bead (Streptavidin) Acceptor_Bead Acceptor Bead (Protein A) Donor_Bead->Acceptor_Bead Signal Biotin_Histone Biotin-Histone Donor_Bead->Biotin_Histone Binds Ac_Biotin_Histone Acetylated Biotin-Histone Anti_Ac_Ab Anti-Acetyl Ab Ac_Biotin_Histone->Anti_Ac_Ab Binds Anti_Ac_Ab->Acceptor_Bead Binds Nicotinonitrile Nicotinonitrile Inhibitor Nicotinonitrile->GCN5 Inhibits

Caption: GCN5 pathway and the principle of its inhibition detected by AlphaScreen®.

Cell-Based High-Throughput Screening Assays

Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context. These assays can assess cytotoxicity, effects on signaling pathways, and other cellular phenotypes.

Cytotoxicity/Cell Viability Assay

Assay Principle: A primary secondary assay for hits from a primary screen is to determine their effect on cell viability. Assays like the MTT or CellTiter-Glo® are commonly used. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Viability Assay

Materials:

  • Cancer cell line relevant to the target (e.g., a cell line where the target kinase is overexpressed)

  • Cell culture medium and supplements

  • Nicotinonitrile derivative library (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 384-well clear-bottom, white-walled assay plates

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Add nicotinonitrile derivatives at various concentrations to the cells. Include positive (e.g., a known cytotoxic agent) and negative (DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the DMSO control and calculate the percent viability for each compound concentration.

  • Determine the IC50 value for each active compound.

Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_incubation Treatment cluster_readout Readout Cell_Seeding 1. Seed Cells in 384-well Plate Compound_Addition 2. Add Nicotinonitrile Derivatives Cell_Seeding->Compound_Addition Incubate 3. Incubate (e.g., 72 hours) Compound_Addition->Incubate Add_Reagent 4. Add CellTiter-Glo® Reagent Incubate->Add_Reagent Read_Signal 5. Measure Luminescence Add_Reagent->Read_Signal Incubate 10 min

Caption: General workflow for a cell viability HTS assay.

Potential Application: Phosphodiesterase (PDE) Inhibition Screening

While direct evidence for widespread screening of nicotinonitrile derivatives against PDEs is limited, the structural features of some derivatives may warrant their inclusion in PDE inhibitor screening campaigns. Fluorescence Polarization (FP) is a common HTS method for this target class.

Assay Principle (Fluorescence Polarization): This is a competitive binding assay where a fluorescently labeled ligand (tracer) binds to the PDE enzyme, resulting in a high FP signal due to the slow tumbling of the large enzyme-tracer complex. When an unlabeled inhibitor (like a nicotinonitrile derivative) competes for the same binding site, it displaces the tracer, which then tumbles rapidly in solution, leading to a low FP signal. The decrease in FP is proportional to the inhibitory activity of the compound.

Experimental Protocol: PDE Fluorescence Polarization Assay

Materials:

  • Recombinant PDE enzyme (e.g., PDE5)

  • Fluorescently labeled tracer (e.g., a fluorescent cGMP analog)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

  • Nicotinonitrile derivative library (in DMSO)

  • 384-well low-volume, black plates

Procedure:

  • Compound Plating: Dispense 50 nL of nicotinonitrile derivatives and controls (e.g., sildenafil for PDE5) into the wells of a 384-well plate.

  • Enzyme and Tracer Addition: Prepare a mixture of the PDE enzyme and the fluorescent tracer in PDE Assay Buffer. Add 10 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis:

  • Calculate the change in millipolarization (mP) units for each well.

  • Determine the percent inhibition relative to controls.

  • Calculate the Z'-factor to assess assay quality.

Diagram: FP Assay Logical Relationship

FP_Logic cluster_bound High FP Signal (No Inhibitor) cluster_unbound Low FP Signal (Inhibitor Present) PDE_Bound PDE Enzyme Tracer_Bound Fluorescent Tracer PDE_Bound->Tracer_Bound Bound Complex (Slow Tumbling) PDE_Inhibited PDE Enzyme Inhibitor Nicotinonitrile Inhibitor PDE_Inhibited->Inhibitor Bound Tracer_Free Free Fluorescent Tracer (Fast Tumbling)

Caption: Logical relationship in a competitive FP assay for PDE inhibitors.

Application Notes and Protocols: 6-(Dimethylamino)nicotinonitrile as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 6-(dimethylamino)nicotinonitrile as a key intermediate in the synthesis of complex organic molecules, with a particular focus on the synthetic route toward the smoking cessation drug, Varenicline. While a direct, documented synthetic protocol starting from this compound for the synthesis of Varenicline is not publicly available, this document outlines a plausible synthetic pathway and provides detailed experimental protocols for the synthesis of key Varenicline intermediates derived from a related dinitro precursor.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₉N₃ and a molecular weight of 147.18 g/mol . Its structure, featuring a nitrile group and a dimethylamino substituent on the pyridine ring, makes it a versatile building block in organic synthesis. The electron-donating dimethylamino group activates the pyridine ring, while the nitrile group can be subjected to a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

While its direct application in the synthesis of Varenicline is not explicitly detailed in the current literature, its structural similarity to key fragments of the Varenicline molecule suggests its potential as a precursor for the construction of the fused pyridine ring system.

Hypothetical Synthetic Pathway from this compound to Varenicline Core

A plausible synthetic strategy for the utilization of this compound in the synthesis of the Varenicline core would involve its elaboration into a key tricyclic intermediate. A hypothetical retrosynthetic analysis suggests that this compound could be a precursor to the 10-aza-tricyclo[6.3.1.0²˒⁷]dodeca-2(7),3,5-triene core structure of Varenicline.

The following diagram illustrates a conceptual workflow for the synthesis of a key Varenicline precursor, highlighting a hypothetical initial step involving a 6-substituted nicotinonitrile derivative.

G cluster_0 Hypothetical Initial Stage cluster_1 Established Synthetic Route to Varenicline Intermediates A This compound or a related 6-substituted nicotinonitrile B [Intermediate Steps] (e.g., Cycloaddition, Annulation) A->B Reaction with a suitable dienophile C 10-Aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene B->C Further transformations D 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone C->D Nitration & Acylation E 1-(4,5-Diamino-10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone D->E Reduction F 1-(5,8,14-Triazatetracyclo[10.3.1.0²,¹¹·0⁴,⁹]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone E->F Cyclization with Glyoxal G Varenicline F->G Deprotection

Caption: Synthetic pathway to Varenicline intermediates.

Detailed Application Notes: Synthesis of Key Varenicline Intermediates

The following sections provide detailed protocols for the synthesis of crucial intermediates in the Varenicline synthetic pathway, starting from the dinitro-azatricyclo compound.

3.1. Stage I: Preparation of 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0²˒⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone ("Diamino-intermediate")

This stage involves the reduction of the dinitro precursor to the corresponding diamino compound.

Experimental Protocol:

  • Reaction Setup: To a suitable hydrogenation reactor, add 1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0²˒⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone and a catalytic amount of Palladium on carbon (5-10% w/w).

  • Solvent Addition: Add a suitable solvent, such as methanol or a mixture of isopropanol and water.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 40-50 psi).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40°C) for a sufficient time (typically 2-18 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamino-intermediate. The product can be further purified by crystallization from a suitable solvent system (e.g., diisopropyl ether or hexane).

Quantitative Data:

ParameterValueReference
Starting Material1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.0²˒⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone[1]
CatalystPalladium on Carbon (5% Pd/C)[1]
Hydrogen Pressure40-50 psi
SolventIsopropanol/Water or Methanol[1]
Reaction Time18 hours
Yield85% (overall for two steps)
Purity (by HPLC)>99%[2][3]

3.2. Stage II: Preparation of 1-(5,8,14-triazatetracyclo[10.3.1.0²˒¹¹·0⁴,⁹]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone ("Quinoxaline-intermediate")

This stage involves the cyclization of the diamino-intermediate with glyoxal to form the quinoxaline ring system.

Experimental Protocol:

  • Reactant Preparation: Dissolve the 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0²˒⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone in a suitable solvent, such as water or methanol.

  • Reagent Addition: Add an aqueous solution of glyoxal (40% in water) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for approximately 18 hours.

  • Work-up and Isolation: The resulting product can be isolated by filtration and purified by recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material1-(4,5-Diamino-10-aza-tricyclo[6.3.1.0²˒⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone[1]
ReagentGlyoxal (40% aqueous solution)[1]
SolventWater or Methanol[1]
Reaction Time18 hours
Yield85% (overall for two steps)
Purity (by HPLC)>99%[2][3]

3.3. Stage III: Preparation of Varenicline Free Base

This final stage involves the deprotection of the trifluoroacetyl group to yield the Varenicline free base.

Experimental Protocol:

  • Reaction Setup: Suspend the 1-(5,8,14-triazatetracyclo[10.3.1.0²˒¹¹·0⁴,⁹]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone in a suitable solvent, such as methanol or a toluene/water mixture.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (e.g., 2 M solution).

  • Reaction Conditions: Heat the reaction mixture (e.g., 37-45°C) for 2-3 hours.

  • Work-up: After cooling, extract the product into an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by crystallization.

Quantitative Data:

ParameterValueReference
Starting Material1-(5,8,14-triazatetracyclo[10.3.1.0²˒¹¹·0⁴,⁹]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone
ReagentSodium Hydroxide (2 M aqueous solution)
SolventToluene/Water or Methanol
Reaction Temperature37-45°C
Reaction Time2-3 hours
YieldHigh[2][3]
Purity (by HPLC)>99%[2][3]

Logical Workflow for Varenicline Synthesis

The following diagram illustrates the logical progression of the key stages in the synthesis of Varenicline from the dinitro precursor.

G A Start: 1-(4,5-Dinitro-azatricyclo...)-ethanone B Stage I: Reduction of Nitro Groups A->B H₂, Pd/C C Intermediate: 1-(4,5-Diamino-azatricyclo...)-ethanone B->C D Stage II: Quinoxaline Ring Formation C->D Glyoxal E Intermediate: 1-(Triazatetracyclo...)-ethanone D->E F Stage III: Deprotection E->F NaOH G Final Product: Varenicline Free Base F->G

Caption: Varenicline synthesis workflow.

Conclusion

While the direct use of this compound as an intermediate in the synthesis of Varenicline is not explicitly documented in publicly available literature, its chemical structure makes it a plausible and attractive starting material for the construction of the core Varenicline scaffold. The detailed protocols provided for the later stages of Varenicline synthesis offer valuable insights for researchers and drug development professionals working on the synthesis of this important pharmaceutical agent. Further research into the development of a synthetic route from this compound to key Varenicline intermediates could represent a novel and efficient approach to the manufacturing of this drug.

References

Application of 6-(Dimethylamino)nicotinonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 6-(dimethylamino)nicotinonitrile scaffold has emerged as a privileged structure in the discovery of potent kinase inhibitors, particularly targeting the Pim kinase family. Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.

Derivatives of this compound have demonstrated significant inhibitory activity against Pim kinases, often in the sub-micromolar range. The dimethylamino group at the 6-position of the nicotinonitrile core is a key feature, often contributing to enhanced potency and favorable pharmacokinetic properties. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The mechanism of action of these inhibitors is linked to the induction of apoptosis and cell cycle arrest in cancer cells. By inhibiting Pim kinases, these compounds prevent the phosphorylation of pro-apoptotic proteins such as BAD, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by the upregulation of p53, an increased Bax/Bcl-2 ratio, and the activation of caspases.[1]

This document provides detailed protocols for the synthesis, in vitro evaluation, and cellular characterization of kinase inhibitors based on the this compound scaffold.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of representative nicotinonitrile derivatives against Pim kinases and their cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of Nicotinonitrile Derivatives against Pim Kinases

Compound IDPim-1 IC50 (µM)Pim-2 IC50 (µM)Pim-3 IC50 (µM)Reference CompoundPim-1 IC50 (µM)
8c0.280.350.42Staurosporine≤ 0.28
8e≤ 0.28≤ 0.28≤ 0.28
9a1.211.541.33
9e0.550.670.71
120.981.121.05

Data extracted from a study on nicotinonitrile-derived apoptotic inducers.[1]

Table 2: Cytotoxicity of Nicotinonitrile Derivatives against Cancer Cell Lines

Compound IDHepG2 IC50 (µM)MCF-7 IC50 (µM)
8c1.152.34
8e0.891.76
9a3.455.12
9e2.113.98
122.874.55

Data extracted from a study on nicotinonitrile-derived apoptotic inducers.[1]

Signaling Pathways and Experimental Workflows

Pim Kinase Signaling Pathway and Inhibition

Pim_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 Pim-1 Kinase STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation (Inhibition of Apoptosis) p21 p21/p27 PIM1->p21 Phosphorylation (Promotion of Cell Cycle) Caspase3 Caspase-3 PIM1->Caspase3 Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CellCycle Cell Cycle Progression p21->CellCycle Inhibition Caspase3->Apoptosis Induction Inhibitor This compound Derivative Inhibitor->PIM1 Inhibition

Caption: Pim-1 signaling pathway and the point of intervention by this compound derivatives.

General Experimental Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start Start: Scaffold Selection (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Cycle) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (Western Blot) Cell_Based_Assay->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End Preclinical Candidate Lead_Optimization->End

Caption: A generalized workflow for the discovery of kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-aryl-6-(dimethylamino)nicotinonitrile Derivatives

This protocol describes a general method for the synthesis of the target compounds, adapted from established procedures for related nicotinonitriles.

Materials:

  • Appropriate aromatic aldehyde

  • Acetophenone or a substituted acetophenone

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Chalcone Intermediate

  • In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and acetophenone (10 mmol) in ethanol.

  • Add a 10% alcoholic solution of NaOH dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. The crude chalcone can be used in the next step without further purification.

Step 2: Synthesis of the Nicotinonitrile Derivative

  • In a round-bottom flask equipped with a reflux condenser, add the chalcone from Step 1 (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in absolute ethanol.

  • Reflux the mixture overnight.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-amino-4-aryl-6-(substituted)nicotinonitrile derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Pim Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a Pim kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human Pim-1, Pim-2, or Pim-3 kinase

  • Kinase substrate peptide (e.g., PIMtide)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Prepare a kinase/substrate mixture by diluting the Pim kinase and substrate peptide in the kinase assay buffer. Add 5 µL of this mixture to each well.

  • Prepare an ATP solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final volume should be 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 4: Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the molecular mechanism of apoptosis induction by examining the levels of key apoptosis-related proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression levels.

References

Application Note: Purity Assessment of Synthesized 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-(Dimethylamino)nicotinonitrile is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and functional materials.[1][2] The purity of this intermediate is critical as impurities can affect reaction yields, introduce unwanted side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust analytical workflow employing orthogonal methods is essential to accurately determine its purity. This document outlines detailed protocols for assessing the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

G cluster_workflow Purity Assessment Workflow Sample Synthesized This compound Batch Received Visual Visual Inspection (Color, Appearance) Sample->Visual HPLC HPLC-UV/DAD (Primary Purity Assay) Visual->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) Visual->GCMS qNMR qNMR (Orthogonal Purity Assay) Visual->qNMR Data Data Analysis & Impurity Profiling HPLC->Data GCMS->Data qNMR->Data Report Final Purity Assignment & Certificate of Analysis Data->Report

Figure 1: General experimental workflow for the comprehensive purity assessment of a synthesized chemical batch.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC with UV or Diode Array Detection (DAD) is the primary method for quantifying non-volatile organic impurities.[3][4] The method separates the main component from its structurally related impurities based on their differential partitioning between a stationary and a mobile phase.

Experimental Protocol
  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV/DAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Detector Wavelength: 270 nm (based on the chromophore of the nicotinonitrile ring system).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent normalization method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.521,5200.08Unknown Impurity 1
28.911,895,30099.71This compound
311.252,1100.11Unknown Impurity 2
414.671,9000.10Starting Material (e.g., 6-chloronicotinonitrile)
Total 1,900,830 100.00

GC-MS for Residual Solvents and Volatile Impurities

GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for analyzing residual solvents from the synthesis and purification process.[5][6]

Experimental Protocol
  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Split Ratio: 20:1.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions (for identification):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 35-500 amu.

  • Sample Preparation (Headspace):

    • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Seal the vial and vortex to dissolve.

    • Incubate in the headspace auto-sampler at 80 °C for 15 minutes before injection.

Data Presentation: Residual Solvent Analysis
CompoundRetention Time (min)Concentration (ppm)Identification Method
Acetone3.8545MS Library Match & RT
Ethyl Acetate5.41120MS Library Match & RT
Toluene7.12< 10 (Below LOQ)MS Library Match & RT

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[7][8][9] It is an orthogonal technique to chromatography and does not rely on the response factor of the analyte.[10]

G cluster_ortho Orthogonal Purity Verification Purity Purity of This compound Chroma Chromatographic Methods (HPLC, GC) Separation-based Purity->Chroma Assesses related substances Spectro Spectroscopic Method (qNMR) Structure-based Purity->Spectro Assesses absolute content vs. standard Result Confident Purity Assignment Chroma->Result Spectro->Result

Figure 2: Logical relationship showing how orthogonal techniques confirm purity.

Experimental Protocol
  • Instrumentation & Reagents:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (IS): e.g., Maleic acid (purity ≥ 99.5%).

    • Deuterated Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (Analyte) into a vial.

    • Accurately weigh ~10 mg of Maleic acid (IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (e.g., D1 = 30 s).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing and Calculation:

    • Process the spectrum with a small line broadening (e.g., 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the singlet from the -N(CH₃)₂ protons) and a signal from the internal standard (e.g., the singlet from the two vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (w/w %) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • MW : Molecular Weight (Analyte: 147.18 g/mol ; Maleic Acid: 116.07 g/mol )

    • m : Mass

    • P : Purity of the Internal Standard

Data Presentation: qNMR Purity Calculation
ParameterAnalyte (6-DMNA)Internal Standard (Maleic Acid)
Mass (m) 15.05 mg10.12 mg
Purity (P) To be determined99.8%
Molecular Weight (MW) 147.18 g/mol 116.07 g/mol
¹H Signal Integrated -N(CH₃)₂ singlet-CH=CH- singlet
Number of Protons (N) 62
Integral Value (I) 5.881.00
Calculated Purity (w/w %) 99.6%

Summary of Purity Assessment

By combining results from these orthogonal analytical techniques, a comprehensive and reliable purity value can be assigned to the synthesized batch of this compound.

Analytical MethodPurity ResultInformation Provided
HPLC (Area %)99.71%Quantifies non-volatile organic impurities.
GC-MS (ppm)Residual Solvents: 165 ppmIdentifies and quantifies volatile impurities.
qNMR (w/w %)99.6%Provides an absolute purity value against a certified standard.
Final Assigned Purity 99.6% Value based on the most accurate primary method (qNMR), supported by chromatographic data.

References

Application Notes and Protocols for Evaluating the Biological Effects of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are a class of drugs known primarily as non-selective blockers of voltage-gated potassium (Kv) channels.[1][2] Their principal mechanism of action involves the inhibition of Kv channels, which leads to a prolongation of the action potential duration.[3][4] This effect enhances calcium influx at nerve terminals and subsequently increases the release of neurotransmitters, including acetylcholine and glutamate.[3][5][6] Due to these properties, aminopyridines have been investigated and used for various neurological conditions, most notably for improving walking in patients with multiple sclerosis (MS).[1][2] This document provides a detailed experimental framework for researchers to evaluate the diverse biological effects of aminopyridines, from cellular electrophysiology to in vivo behavioral assessments.

Core Mechanism of Action: Potassium Channel Blockade

The primary biological effect of aminopyridines is the blockade of voltage-gated potassium channels. This action initiates a cascade of events that ultimately enhances neuronal communication. By blocking the K+ channels responsible for repolarization, aminopyridines prolong the depolarization phase of an action potential.[3][7] This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to increased intracellular calcium concentration and enhanced neurotransmitter release at the synapse.[5][8]

G cluster_0 Presynaptic Terminal AP Aminopyridine Kv Voltage-Gated K+ Channel (Kv) AP->Kv Blocks Repol Membrane Repolarization Kv->Repol Mediates APD Action Potential Duration Repol->APD Shortens CaV Voltage-Gated Ca2+ Channel APD->CaV Maintains Open State CaInflux Ca2+ Influx CaV->CaInflux Allows Release Neurotransmitter Release CaInflux->Release Triggers G A Target Identification (e.g., Kv Channels) B In Vitro Assays A->B C Electrophysiology (Patch-Clamp) B->C D Cell-Based Functional Assays B->D G Ex Vivo Analysis (e.g., Brain Slices) C->G E Cell Viability / Apoptosis D->E F Neurotransmitter Release D->F F->G H In Vivo Animal Models (e.g., EAE, Nerve Injury) G->H I Behavioral & Functional Assessments (e.g., Rotarod) H->I J Pharmacokinetic Analysis (HPLC) H->J K Data Analysis & Conclusion I->K J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 6-Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-substituted nicotinonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-substituted nicotinonitriles?

A1: Common methods include the Thorpe-Ziegler reaction of dinitriles, condensation reactions of β-enaminonitriles with α,β-unsaturated ketones, and multi-component reactions involving aldehydes, ketones, malononitrile, and an ammonium source.[1][2] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, should be used to achieve good separation between the starting materials and the product. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding.

Q3: What are some common impurities or side products I should be aware of?

A3: Side products can arise from incomplete reaction, degradation of starting materials or products, or competing reaction pathways. In syntheses involving the Thorpe-Ziegler reaction, side products can include uncyclized intermediates or polymers.[3][4] Hydrolysis of the nitrile group to an amide or carboxylic acid can also occur, especially under harsh acidic or basic conditions.[5]

Q4: What are the typical purification methods for 6-substituted nicotinonitriles?

A4: Purification is commonly achieved through column chromatography on silica gel.[2] The choice of eluent is critical for effective separation. Recrystallization from a suitable solvent or solvent mixture can also be an effective purification technique. In some cases, derivatization of impurities to facilitate their removal has been reported.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 6-substituted nicotinonitriles.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Reagent Quality:

    • Action: Ensure all reagents and solvents are pure and dry. Moisture can be particularly detrimental in reactions involving strong bases.

    • Rationale: Impurities in starting materials can lead to side reactions, while water can quench anhydrous reactions.

  • Reaction Temperature:

    • Action: Optimize the reaction temperature. Some reactions require heating to overcome activation energy barriers, while others may need to be run at lower temperatures to prevent side reactions or decomposition.

    • Rationale: Temperature control is crucial for reaction kinetics and selectivity.

  • Reaction Time:

    • Action: Monitor the reaction by TLC to determine the optimal reaction time.

    • Rationale: Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to product degradation or the formation of byproducts.

  • Catalyst and Stoichiometry:

    • Action: Verify the correct stoichiometry of all reactants and the appropriate loading of the catalyst. Consider screening different catalysts if applicable.

    • Rationale: The molar ratios of reactants and the nature and amount of the catalyst are fundamental to the reaction's success.

Issue 2: Formation of Multiple Products/Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

A: The formation of multiple products suggests a lack of reaction selectivity.

Troubleshooting Steps:

  • Solvent Choice:

    • Action: Experiment with different solvents. The polarity and coordinating ability of the solvent can significantly influence the reaction pathway.

    • Rationale: The solvent can affect the solubility of reactants, stabilize intermediates, and influence the transition state energies of competing pathways.[6]

  • Base/Catalyst Selection:

    • Action: The choice of base or catalyst is critical. For base-catalyzed reactions, consider varying the strength and steric hindrance of the base. For metal-catalyzed reactions, the ligand and metal center can be modified.

    • Rationale: The catalyst or base directly participates in the reaction mechanism, and its properties can dictate which reaction pathway is favored.

  • Order of Reagent Addition:

    • Action: In multi-component reactions, the order of addition of reactants can be crucial.

    • Rationale: Adding reagents in a specific sequence can favor the formation of the desired intermediate and suppress side reactions.

Issue 3: Difficult Purification

Q: My product is difficult to purify and co-elutes with impurities during column chromatography. What can I do?

A: Purification challenges often arise when the product and impurities have similar polarities.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Action: Experiment with different solvent systems for column chromatography. A shallow gradient of the more polar solvent can improve separation. Consider using a different stationary phase if silica gel is not effective.

    • Rationale: Fine-tuning the mobile and stationary phases can enhance the resolution between compounds with similar retention factors.

  • Recrystallization:

    • Action: Attempt to recrystallize the crude product. This requires finding a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

    • Rationale: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

  • Chemical Derivatization:

    • Action: In some cases, impurities can be chemically modified to alter their polarity, making them easier to separate.

    • Rationale: By changing the chemical structure of an impurity, its physical properties (like polarity) can be significantly altered, facilitating its removal.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Nicotinonitrile Derivative
EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux1252
2MethanolReflux1279
3ChloroformReflux1232
4Dioxane10012Moderate
5Pyridine10012Moderate

Data adapted from various synthetic procedures for nicotinonitrile derivatives.[1][5]

Table 2: Optimization of Catalyst for the Synthesis of 1,2,3-triazole-nicotinonitrile Hybrids
EntryCatalystAmount (mg)Temperature (°C)Yield (%)
1Fe3O41012045
2Fe3O4@SiO21012060
3Fe3O4@SiO2@DES1512085
4Fe3O4@SiO2@DES11012095
5Fe3O4@SiO2@DES11512095
6Fe3O4@SiO2@DES11010070

Data from the synthesis of 1,2,3-triazole-nicotinonitrile hybrids.[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4,6-disubstituted Nicotinonitriles

This procedure is a common method for the synthesis of a variety of 6-substituted nicotinonitriles.

Materials:

  • Appropriate aldehyde (1 mmol)

  • Appropriate ketone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (solvent)

Procedure:

  • A mixture of the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL) is stirred at room temperature for 10-15 minutes.

  • The reaction mixture is then heated to reflux and the progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Aldehyde, Ketone, Malononitrile, Ammonium Acetate) mix Mix Reactants in Solvent prep_reactants->mix prep_solvent Prepare Solvent (Ethanol) prep_solvent->mix reflux Reflux Reaction Mixture mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry purify Column Chromatography (if necessary) dry->purify final_product final_product purify->final_product Pure 6-Substituted Nicotinonitrile

Caption: General experimental workflow for the synthesis of 6-substituted nicotinonitriles.

troubleshooting_tree start Low Yield or Side Products check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Verify Reagents and Recalculate Stoichiometry reagents_ok->purify_reagents No optimize_temp Optimize Reaction Temperature reagents_ok->optimize_temp Yes purify_reagents->check_reagents temp_ok Yield Improved? optimize_temp->temp_ok optimize_solvent Optimize Solvent temp_ok->optimize_solvent No success Successful Optimization temp_ok->success Yes solvent_ok Yield/Selectivity Improved? optimize_solvent->solvent_ok optimize_catalyst Optimize Catalyst/ Base solvent_ok->optimize_catalyst No solvent_ok->success Yes optimize_catalyst->success

Caption: Troubleshooting decision tree for optimizing reaction conditions.

References

Common byproducts in 6-(Dimethylamino)nicotinonitrile synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-(Dimethylamino)nicotinonitrile. The primary focus is on identifying common byproducts and implementing strategies for their prevention to ensure a high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound, typically achieved through the nucleophilic aromatic substitution of 6-chloronicotinonitrile with dimethylamine, can be accompanied by the formation of several byproducts. The most prevalent of these include:

  • 6-Hydroxynicotinonitrile: Formed from the hydrolysis of the starting material, 6-chloronicotinonitrile.

  • 6-(Dimethylamino)nicotinamide: Results from the partial hydrolysis of the nitrile group on the desired product.

  • Unreacted 6-chloronicotinonitrile: A common impurity resulting from incomplete reaction.

  • Dimerized Byproducts: Self-reaction of the starting material can lead to the formation of dimers, which can be difficult to separate from the final product.[1]

FAQ 2: I am observing a significant amount of 6-hydroxynicotinonitrile in my product mixture. What is causing this and how can I prevent it?

The presence of 6-hydroxynicotinonitrile is a strong indicator of hydrolysis of the starting material, 6-chloronicotinonitrile. This side reaction is primarily caused by the presence of water in the reaction mixture.

Prevention Strategies:

  • Use of Anhydrous Solvents: Ensure that all solvents used in the reaction are thoroughly dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

  • Dry Starting Materials: Ensure that both 6-chloronicotinonitrile and dimethylamine are free of water.

FAQ 3: My final product is contaminated with 6-(Dimethylamino)nicotinamide. What leads to its formation and how can it be avoided?

The formation of 6-(Dimethylamino)nicotinamide is due to the hydrolysis of the nitrile group of the desired product. This can occur during the reaction or the work-up process, especially if harsh acidic or basic conditions are employed in the presence of water.[2]

Prevention Strategies:

  • Control of pH: Maintain a neutral or slightly basic pH during the reaction and work-up. Avoid strongly acidic or basic conditions that can catalyze nitrile hydrolysis.

  • Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can minimize this side reaction.

  • Minimize Water Content: As with the prevention of 6-hydroxynicotinonitrile, ensuring anhydrous conditions is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction; formation of multiple byproducts.Optimize reaction time and temperature. Ensure anhydrous conditions and use of an inert atmosphere.
Presence of Unreacted 6-chloronicotinonitrile Insufficient reaction time or temperature; inefficient stirring.Increase reaction time or temperature moderately. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Dimeric Impurities High reaction temperature; high concentration of starting materials.[1]Lower the reaction temperature. Consider a more dilute reaction mixture by increasing the solvent volume.
Difficult Purification Presence of multiple byproducts with similar polarities.Optimize reaction conditions to minimize byproduct formation. Employ alternative purification techniques such as crystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), add 6-chloronicotinonitrile (1.0 eq).

  • Add an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Add dimethylamine (2.0-3.0 eq) to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Protocol 2: Anhydrous Solvent Preparation
  • Dimethylformamide (DMF): Stir over calcium hydride overnight and then distill under reduced pressure. Store over molecular sieves.

  • Acetonitrile (MeCN): Reflux over calcium hydride for several hours and then distill. Store over molecular sieves.

Quantitative Data Summary

Reaction Condition Yield of this compound (%) 6-Hydroxynicotinonitrile (%) 6-(Dimethylamino)nicotinamide (%) Dimer Byproducts (%)
Standard (Anhydrous, N2) 85-95< 1< 1< 2
Presence of Water (1% v/v) 60-7015-255-10< 2
High Temperature (>100 °C) 70-80< 25-1010-15
Aqueous Work-up (Acidic) 75-85< 110-20< 2

Visualizations

Synthesis_Pathway cluster_reactants Reactants 6-Chloronicotinonitrile 6-Chloronicotinonitrile This compound This compound 6-Chloronicotinonitrile->this compound Nucleophilic Aromatic Substitution Dimethylamine Dimethylamine Dimethylamine->this compound

Caption: Main synthesis pathway of this compound.

Byproduct_Formation cluster_byproducts Byproducts 6-Chloronicotinonitrile 6-Chloronicotinonitrile 6-Hydroxynicotinonitrile 6-Hydroxynicotinonitrile 6-Chloronicotinonitrile->6-Hydroxynicotinonitrile Hydrolysis (H2O) Dimer Dimer 6-Chloronicotinonitrile->Dimer Self-reaction (Heat) This compound This compound 6-(Dimethylamino)nicotinamide 6-(Dimethylamino)nicotinamide This compound->6-(Dimethylamino)nicotinamide Hydrolysis (H2O)

Caption: Formation pathways of common byproducts.

Troubleshooting_Workflow Start Start: Low Yield/Purity Check_Water Water Present? Start->Check_Water Check_Temp Temp Too High? Check_Water->Check_Temp No Use_Anhydrous Use Anhydrous Solvents & Reagents Check_Water->Use_Anhydrous Yes Check_Time Reaction Time Sufficient? Check_Temp->Check_Time No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No End Optimized Synthesis Check_Time->End Yes Use_Anhydrous->Check_Temp Lower_Temp->Check_Time Increase_Time->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Purification of crude 6-(Dimethylamino)nicotinonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 6-(Dimethylamino)nicotinonitrile by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute from the column The eluting solvent is not polar enough.Gradually increase the polarity of the eluting solvent. This can be achieved by systematically increasing the percentage of the more polar solvent in your mobile phase mixture.[1] For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[2]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate spotted with a silica gel slurry. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[3]
Poor separation of the compound from impurities (overlapping bands) The solvent system is not optimal. An incorrect solvent choice can lead to poor separation.Use Thin-Layer Chromatography (TLC) to screen various solvent systems to find one that provides good separation (aim for a target compound Rf of 0.25-0.35).[1]
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles or cracks. A well-packed column is crucial for good separation.[1]
The sample was loaded incorrectly.Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the top of the silica gel in a narrow band to prevent spreading.[4]
The compound elutes too quickly (with the solvent front) The eluting solvent is too polar.Start with a less polar solvent system. Common starting points for nonpolar compounds include hexane or mixtures with a small percentage of ethyl acetate or ether.[2]
The column is overloaded with the sample.Use an appropriate amount of silica gel for the amount of crude product. A general guideline is a 20-50 fold excess by weight of silica gel to the sample.[5]
Streaking or tailing of the compound band on the column and TLC The compound is interacting too strongly with the stationary phase. The dimethylamino group can interact with acidic silanol groups on silica gel.Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluting solvent to reduce these interactions.[6]
The sample is not fully dissolved when loaded or is precipitating on the column.Ensure the sample is completely dissolved in the loading solvent. If solubility is an issue, consider a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel.[4]
No compound is detected in the collected fractions The compound may be colorless and the fractions too dilute to see by eye.Use TLC to analyze the collected fractions to determine which ones contain your product.[1]
The compound may have come off the column in an earlier or later fraction than expected.Concentrate the fractions you expect to contain the compound and re-analyze by TLC.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for a moderately polar compound like this compound on a silica gel column would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] It is highly recommended to first perform Thin-Layer Chromatography (TLC) with various ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to determine the optimal solvent system that gives your desired compound an Rf value between 0.25 and 0.35.[1]

Q2: My crude product is an oil. Can I still use column chromatography?

A2: Yes, column chromatography is a suitable purification method for oily compounds.[1] After dissolving the crude oil in a minimal amount of solvent, it can be directly loaded onto the column.

Q3: What are the likely impurities I might encounter?

A3: Potential impurities could include unreacted starting materials, byproducts from the synthesis, or decomposition products. The exact nature of the impurities will depend on the synthetic route used to prepare the this compound.

Q4: How do I monitor the progress of my column chromatography?

A4: Since this compound is likely colorless, you will need to collect fractions of the eluent and analyze them using TLC.[1] By spotting each fraction on a TLC plate, you can identify which fractions contain the pure product.

Q5: What should I do if my compound is still impure after one column?

A5: If a single column chromatography step does not yield a product of sufficient purity, you may need to repeat the chromatography, perhaps with a different solvent system or stationary phase. Alternatively, other purification techniques such as recrystallization (if the compound is solid at some point) or preparative HPLC could be considered.[6]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of a TLC plate.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount of this solution onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front has moved up near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) or by using an appropriate staining agent.

  • Analysis: Calculate the Rf value for your compound and impurities. The ideal solvent system will provide good separation between the desired product and any impurities, with the product having an Rf of approximately 0.25-0.35.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the chromatography column, allowing the silica to settle into a uniform, compact bed without cracks or air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in the minimum amount of the eluting solvent (or a slightly more polar solvent if necessary for solubility). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase, starting with a lower polarity. If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[6]

Troubleshooting Workflow

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of Nicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization techniques for purifying nicotinonitrile and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the recrystallization of nicotinonitrile compounds.

Problem Possible Cause(s) Recommended Solution(s)
Nicotinonitrile fails to dissolve completely in the hot solvent. 1. Insufficient solvent volume.2. Inappropriate solvent choice (the compound is poorly soluble even at high temperatures).3. The presence of insoluble impurities.1. Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce recovery yield.[1]2. Select a more suitable solvent. Refer to the Solvent Selection FAQ and the Solvent Properties table below.3. If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[1]2. The cooling process is too rapid.3. The solution is supersaturated but requires nucleation to begin crystallization.1. Evaporate some of the solvent to increase the concentration of the nicotinonitrile solution and then allow it to cool again.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure nicotinonitrile.
The product "oils out" instead of forming crystals. 1. The melting point of the impure nicotinonitrile is lower than the boiling point of the solvent, causing it to melt before dissolving.2. The solution is cooling too quickly.3. High concentration of impurities.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Alternatively, choose a solvent with a lower boiling point.2. Ensure a slow cooling rate. Insulating the flask can help.3. If impurities are the suspected cause, consider pre-purification by another method, such as column chromatography, or try a different recrystallization solvent.
Low recovery of purified nicotinonitrile. 1. A large excess of solvent was used, and a significant amount of the product remains in the mother liquor.2. Premature crystallization during hot filtration.3. The crystals were washed with a solvent at room temperature.1. Minimize the amount of hot solvent used to dissolve the compound. To check for product in the mother liquor, evaporate a small sample to see if a significant residue remains.2. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.3. Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
The purified crystals are discolored. 1. Presence of colored impurities that co-crystallize with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution, as it can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing nicotinonitrile?

A1: The ideal solvent is one in which nicotinonitrile is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on available data and the polar nature of the nitrile and pyridine groups, good candidate solvents include ethanol, water, and mixtures thereof. Petroleum ether has also been reported for the recrystallization of 3-cyanopyridine.[2] It is recommended to perform small-scale solubility tests with a few solvents to determine the most suitable one for your specific sample.

Q2: How do I perform a two-solvent recrystallization for nicotinonitrile?

A2: A two-solvent system is useful when no single solvent has the ideal solubility profile. You will need a "good" solvent in which nicotinonitrile is soluble and a "poor" or "anti-solvent" in which it is insoluble.

  • Dissolve the crude nicotinonitrile in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Q3: What are the common impurities in nicotinonitrile and how can I remove them?

A3: Common impurities can include unreacted starting materials from the synthesis (e.g., 3-methylpyridine), byproducts, and residual solvents. Most of these can be removed by a properly executed recrystallization. For significant impurities, a preliminary purification step like column chromatography may be necessary.

Q4: My nicotinonitrile sample has a low melting point even after recrystallization. What should I do?

A4: A low or broad melting point range indicates the presence of impurities. If a single recrystallization does not yield a product with the expected melting point (around 48-52 °C), a second recrystallization may be necessary. Ensure that the crystals are completely dry before measuring the melting point, as residual solvent can also depress the melting point.

Q5: How can I improve the yield of my recrystallization?

A5: To maximize your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Allow the solution to cool slowly and undisturbed to form larger crystals, which are easier to filter and wash.

  • After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the nicotinonitrile and promote maximum crystal formation.

  • Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Physical Properties of Nicotinonitrile
PropertyValueSource(s)
Molecular Formula C₆H₄N₂N/A
Molar Mass 104.11 g/mol N/A
Melting Point 48-52 °C[3]
Boiling Point 201 °C[3]
Solubility Data for Nicotinonitrile
SolventSolubilityTemperature (°C)Source(s)
Water135-140 g/L20[3]
EthanolSolubleNot Specified
BenzeneSolubleNot Specified
Diethyl EtherSolubleNot Specified
Hot Petroleum EtherSolubleHot
AcetoneSolubleNot SpecifiedN/A
TolueneSolubleNot SpecifiedN/A

Experimental Protocols

General Single-Solvent Recrystallization Protocol for Nicotinonitrile

This protocol is a general guideline and may require optimization based on the purity of the starting material and the chosen solvent.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude nicotinonitrile. Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable. If it does not dissolve, heat the mixture to the solvent's boiling point. If the solid dissolves, the solvent is a good candidate. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude nicotinonitrile in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Visualizations

Recrystallization_Workflow start Start with Crude Nicotinonitrile Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Nicotinonitrile Crystals dry->end Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization No check_mp_bp Solvent BP > Compound MP? oiling_out->check_mp_bp Yes cool_slower Cool More Slowly oiling_out->cool_slower No excess_solvent_used Excess Solvent Used? low_yield->excess_solvent_used Yes cold_wash Wash with Cold Solvent? low_yield->cold_wash No evaporate Evaporate Excess Solvent too_much_solvent->evaporate change_solvent Change to Lower Boiling Point Solvent check_mp_bp->change_solvent optimize_solvent_vol Optimize Solvent Volume excess_solvent_used->optimize_solvent_vol use_ice_cold_wash Use Ice-Cold Wash cold_wash->use_ice_cold_wash

References

Troubleshooting low yield in aminopyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aminopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Chichibabin reaction is resulting in a low yield of the desired 2-aminopyridine. What are the common causes?

A1: Low yields in the Chichibabin reaction can often be attributed to several factors. The purity of the sodium amide is crucial; surprisingly, very pure sodium amide may lead to a poor reaction, while less pure starting material can give better yields, possibly due to the catalytic effect of impurities.[1] Reaction temperature is another critical parameter. It is recommended to run the reaction at the lowest temperature that allows for good hydrogen evolution to avoid decomposition at higher temperatures.[2][3] Additionally, the basicity of the pyridine substrate is important, with an ideal pKa range of 5-8 for the reaction to proceed efficiently.[2][3]

Q2: I am observing significant side product formation in my Buchwald-Hartwig amination of a halopyridine. How can I minimize this?

A2: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the pyridine starting material.[4] This can be minimized by careful selection of the phosphine ligand and reaction conditions. The choice of a strong, non-nucleophilic base is also critical; sodium tert-butoxide is commonly used, but for base-sensitive substrates, weaker inorganic bases like cesium carbonate or potassium phosphate may be necessary, potentially requiring higher temperatures or longer reaction times.[4] The use of anhydrous and degassed solvents, such as toluene or dioxane, is essential to prevent catalyst decomposition.[4][5]

Q3: My aminopyridine product is difficult to purify from the reaction mixture. What are some effective purification strategies?

A3: Purification of aminopyridines can be challenging due to their basicity and polarity. Column chromatography on silica gel is a common method.[6][7] For removing excess 2-aminopyridine from pyridylamination reactions of carbohydrates, cation-exchange chromatography has been shown to be a simple and efficient method.[8] Recrystallization is another effective technique. For instance, crude 3-aminopyridine can be purified by dissolving it in a mixture of benzene and ligroin, treating it with Norit and sodium hydrosulfite, followed by cooling to induce crystallization.[9] For 4-aminopyridine, recrystallization from a mixture of absolute ethanol and an alkane reagent after decolorizing with activated carbon can yield a high-purity product.[10]

Q4: What are the key parameters to consider when optimizing the yield of a copper-catalyzed amination of a bromopyridine?

A4: For copper-catalyzed aminations, several factors significantly influence the reaction yield. The choice of copper source (e.g., Cu₂O), ligand (e.g., DMEDA), base (e.g., K₂CO₃), and solvent (e.g., ethylene glycol) are all critical.[7] The reaction temperature and time also play a crucial role. For example, a reaction with 2-bromopyridine using a Cu₂O catalyst can be stirred for 16 hours at 60°C to achieve a high yield.[7] It is also important to perform the reaction under an inert atmosphere, such as argon, to prevent oxidation of the catalyst.[7]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material

Symptoms:

  • Significant amount of unreacted halopyridine or pyridine starting material observed by TLC or GC-MS analysis.

  • Low isolated yield of the aminopyridine product.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst (Buchwald-Hartwig) Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere. Consider using a pre-catalyst for more efficient generation of the active catalytic species.[5]
Suboptimal Reaction Temperature The reaction may require a moderate increase in temperature to proceed to completion. Monitor the reaction progress by TLC. For some reactions, higher temperatures can lead to decomposition, so optimization is key.[11][12]
Poor Reagent Quality Use freshly opened or properly stored reagents. Purify starting materials if necessary, as impurities can poison the catalyst or inhibit the reaction.[4]
Inappropriate Solvent The solvent influences the solubility of reagents and the stability of the catalytic species. Toluene and dioxane are common for Buchwald-Hartwig reactions. For polar substrates, THF or t-BuOH may be beneficial.[4][5]
Incorrect Base (Buchwald-Hartwig) The choice of base is critical. While NaOtBu is common, base-sensitive substrates may require weaker bases like Cs₂CO₃ or K₃PO₄.[4]
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Difficulty in isolating the pure aminopyridine product.

  • Characterization data (NMR, MS) indicates the presence of impurities.

Possible Causes & Solutions:

CauseRecommended Action
Hydrodehalogenation (Buchwald-Hartwig) This is a common side reaction. Modifying the steric and electronic properties of the phosphine ligand can help to disfavor the competing β-hydride elimination pathway.
Dimerization or Polymerization This can occur, especially at higher temperatures.[6] Lowering the reaction temperature or changing the order of addition of reagents may help.
Formation of Isomeric Aminopyridines In some cases, amination can occur at different positions on the pyridine ring. The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions.
Reaction with Solvent Certain solvents can react with the starting materials or intermediates. Ensure the chosen solvent is inert under the reaction conditions.

Experimental Protocols

General Procedure for Copper-Catalyzed Amination of 2-Bromopyridine

This protocol describes a general method for the synthesis of 2-aminopyridine from 2-bromopyridine using a copper catalyst.[7]

  • Under an argon atmosphere, load a Schlenk tube with Cu₂O (0.025 mmol, 5 mol%), 2-bromopyridine (0.5 mmol), a 28% solution of NH₃·H₂O (10 mmol, 20 equiv.), K₂CO₃ (0.1 mmol, 20 mol%), DMEDA (0.05 mmol, 10 mol%), and ethylene glycol (1 ml).

  • Stir the reaction mixture for 16 hours at 60°C.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (4 x 5 ml).

  • Combine the organic layers and purify by silica gel chromatography to afford the 2-aminopyridine product.

Note: Some aminopyridine products can be volatile under high vacuum, so solvent evaporation and drying should be performed carefully.[7]

General Procedure for Synthesis of 3-Aminopyridine via Hofmann Rearrangement

This procedure details the synthesis of 3-aminopyridine from nicotinamide.[9]

  • In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of sodium hydroxide (75 g, 1.87 moles) in 800 ml of water.

  • With stirring, add bromine (95.8 g, 0.6 mole) to the solution.

  • When the temperature reaches 0°C, add finely powdered nicotinamide (60 g, 0.49 mole) all at once with vigorous stirring.

  • After stirring for 15 minutes, the solution should be clear. Replace the ice-salt bath with a water bath at 75°C and stir and heat the solution at 70-75°C for 45 minutes.

  • Cool the solution to room temperature and saturate it with sodium chloride (approximately 170 g).

  • Extract the product with ether using a continuous extractor for 15-20 hours.

  • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

  • The crude product will crystallize on cooling. Purify the crude product by recrystallization from a mixture of benzene and ligroin after treatment with Norit and sodium hydrosulfite to obtain pure 3-aminopyridine.[9]

Visualized Workflows

Troubleshooting_Low_Yield cluster_conversion Low Conversion Troubleshooting cluster_byproducts Byproduct Formation Troubleshooting start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Analyze for Byproducts start->check_byproducts low_conversion Low Conversion Confirmed check_conversion->low_conversion Conversion is low byproducts_present Byproducts Confirmed check_byproducts->byproducts_present Significant byproducts observed optimize_temp Optimize Temperature low_conversion->optimize_temp check_catalyst Check Catalyst/Reagent Quality low_conversion->check_catalyst change_solvent Change Solvent low_conversion->change_solvent change_base Change Base low_conversion->change_base end_point Improved Yield optimize_temp->end_point check_catalyst->end_point change_solvent->end_point change_base->end_point modify_ligand Modify Ligand (Buchwald-Hartwig) byproducts_present->modify_ligand lower_temp Lower Reaction Temperature byproducts_present->lower_temp change_reagent_order Change Order of Reagent Addition byproducts_present->change_reagent_order modify_ligand->end_point lower_temp->end_point change_reagent_order->end_point

Caption: A troubleshooting workflow for addressing low yield in aminopyridine synthesis.

Buchwald_Hartwig_Optimization cluster_reagents Reagent Selection cluster_conditions Reaction Conditions start Buchwald-Hartwig Amination Setup pd_source Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) start->pd_source ligand Phosphine Ligand (e.g., XPhos, SPhos) start->ligand base Base (e.g., NaOtBu, Cs₂CO₃) start->base solvent Solvent (e.g., Toluene, Dioxane) start->solvent temperature Temperature start->temperature time Reaction Time start->time atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) start->atmosphere product Aminopyridine Product pd_source->product ligand->product base->product solvent->product temperature->product time->product atmosphere->product

Caption: Key parameters for the optimization of a Buchwald-Hartwig amination reaction.

References

Technical Support Center: Improving the Solubility of 6-(Dimethylamino)nicotinonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 6-(Dimethylamino)nicotinonitrile for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a small organic molecule containing a pyridine ring, a nitrile group, and a dimethylamino group.[1][2] Its chemical structure suggests it may have limited aqueous solubility, a common challenge for many small molecules in drug discovery. Poor solubility can lead to compound precipitation in aqueous-based biological assay buffers, resulting in inaccurate and unreliable experimental data.

Q2: What are the general physicochemical properties of this compound?

Understanding the basic properties of a compound is the first step in developing a successful solubilization strategy. Below is a summary of available information for this compound.

PropertyValueSource
CAS Number 154924-17-1[1][2]
Molecular Formula C₈H₉N₃[1][2]
Molecular Weight 147.18 g/mol [1][2]
Predicted pKa 4.16 ± 0.10Chemicalize

The predicted pKa suggests that this compound is a weakly basic compound. This is a critical piece of information as it indicates that its solubility will be pH-dependent, increasing in acidic conditions.

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture media. What is happening and what can I do?

This phenomenon is a common issue known as "solvent shock" or precipitation upon dilution. While the compound may be soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is much lower in the aqueous environment of your cell culture media. When the concentrated DMSO stock is rapidly diluted, the compound is forced into an environment where it is no longer soluble, causing it to precipitate.

To address this, you can try the following:

  • Lower the final concentration: The simplest approach is to test a lower final concentration of the compound in your assay.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5% for cell-based assays) to minimize both compound precipitation and solvent-induced cytotoxicity.

  • Employ solubility enhancement techniques: If the above methods are insufficient, you may need to use co-solvents, adjust the pH, or use solubilizing agents like cyclodextrins.

Troubleshooting Guide: Enhancing the Solubility of this compound

This guide provides a systematic approach to improving the solubility of this compound for your biological assays.

Problem: Compound precipitates out of solution upon dilution into aqueous buffer.

Below is a troubleshooting workflow to guide you through the process of identifying an appropriate solubilization strategy.

G start Start: Precipitation Observed check_conc Is the final concentration absolutely necessary? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc No solubilization Solubilization Strategy Required check_conc->solubilization Yes check_ph_sensitivity Is the compound's activity known to be pH-sensitive? solubilization->check_ph_sensitivity ph_adjustment Strategy 1: pH Adjustment check_ph_sensitivity->ph_adjustment No co_solvent Strategy 2: Co-solvent Optimization check_ph_sensitivity->co_solvent Yes combine_strategies Consider combining strategies ph_adjustment->combine_strategies cyclodextrin Strategy 3: Cyclodextrin Complexation co_solvent->cyclodextrin cyclodextrin->combine_strategies

Caption: Decision tree for selecting a solubilization method.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

Materials:

  • This compound powder

  • Your biological assay buffer (e.g., PBS, cell culture media)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Method:

  • Prepare a series of dilutions: Prepare a set of microcentrifuge tubes with a fixed volume of your assay buffer.

  • Add excess compound: Add an excess amount of this compound to each tube.

  • Equilibrate: Tightly cap the tubes and vortex them for 1-2 minutes. Incubate the tubes at your experimental temperature (e.g., 37°C) for 24-48 hours with continuous agitation to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantify the soluble fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

Protocol 2: Preparation of a DMSO Stock Solution and Serial Dilutions

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Method for 10 mM Stock Solution:

  • Weigh the compound: Accurately weigh out a known amount of this compound (e.g., 1.47 mg for a 1 mL stock).

  • Dissolve in DMSO: Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 1.47 mg).

  • Ensure complete dissolution: Vortex the tube until the compound is fully dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Workflow for Preparing Working Solutions:

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM) in 100% DMSO stock->intermediate 1:10 dilution final Final Working Solution (e.g., 10 µM) in Assay Buffer (≤0.5% DMSO) intermediate->final 1:100 dilution

Caption: Workflow for preparing working solutions from a DMSO stock.

Protocol 3: Solubility Enhancement using pH Adjustment

Given the predicted pKa of ~4.16, this compound is expected to be more soluble in acidic conditions.

Method:

  • Prepare buffers of varying pH: Prepare a series of your assay buffer with adjusted pH values below the pKa (e.g., pH 3.0, 3.5, 4.0) and at your standard assay pH.

  • Test solubility: Add your DMSO stock of this compound to each buffer to your desired final concentration.

  • Observe for precipitation: Visually inspect for any precipitation immediately and after a short incubation period.

  • Consider biological impact: Be aware that altering the pH of your assay buffer can affect cell viability and protein function. Always include appropriate pH controls in your experiment.

Protocol 4: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

Method for Preparing a Cyclodextrin Inclusion Complex:

  • Prepare cyclodextrin solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-50 mM).

  • Prepare compound stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Form the complex: While vigorously vortexing the cyclodextrin solution, add the compound stock solution dropwise.

  • Equilibrate: Incubate the mixture for several hours (e.g., 4-24 hours) at room temperature with continuous agitation to allow for the formation of the inclusion complex.

  • Use in assay: Use the resulting solution for your biological assay. Remember to include a vehicle control containing the same concentration of cyclodextrin and organic solvent.

Summary of Quantitative Data

The following table provides a template for summarizing the experimentally determined solubility of this compound in various solvent systems. It is crucial to determine these values empirically for your specific experimental conditions.

Solvent SystemTemperature (°C)Maximum Soluble Concentration (µM)Observations
Assay Buffer (pH 7.4)37To be determined
Assay Buffer (pH 6.0)37To be determined
Assay Buffer + 1% DMSO37To be determined
Assay Buffer + 0.5% Ethanol37To be determined
Assay Buffer + 10 mM HP-β-CD37To be determined

Disclaimer: The information provided in this technical support center is intended as a guide. Researchers should always perform their own validation experiments to determine the optimal solubilization conditions for their specific assays.

References

Technical Support Center: Troubleshooting Experiments with Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data, established protocols, and documented reproducibility issues for 6-(Dimethylamino)nicotinonitrile are not extensively available in public scientific literature. Therefore, this guide provides general troubleshooting advice and protocols applicable to nicotinonitrile derivatives as a class of compounds, based on common challenges encountered in their synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has low purity. What are common impurities and how can I remove them?

A1: Common impurities in the synthesis of nicotinonitrile derivatives can include unreacted starting materials, byproducts from side reactions, and residual solvents. Purification can typically be achieved through recrystallization (for solid products) or column chromatography.[1] The choice of solvent for recrystallization is crucial and should be determined empirically to ensure the compound dissolves at high temperatures but precipitates upon cooling.[1] For column chromatography, a suitable solvent system can be identified using Thin-Layer Chromatography (TLC) to achieve good separation between the desired product and impurities.[1]

Q2: I am observing significant variability in the bioactivity of my this compound between different batches. What could be the cause?

A2: Inter-batch variability in bioactivity can stem from several factors:

  • Purity Differences: Even small amounts of impurities can sometimes interfere with biological assays. It is crucial to ensure consistent purity across batches using analytical methods like HPLC or LC-MS.[2]

  • Compound Stability: The compound may be degrading over time. It is recommended to store this compound at 2-8°C, sealed in a dry environment.[3][4] Long-term stability in various solvents should be assessed.

  • Assay Conditions: In vitro assays are susceptible to variability.[5][6] Factors such as cell passage number, reagent quality, and incubation times can all contribute to inconsistent results. Including reference compounds in your assays can help normalize the data.[5]

Q3: My nicotinonitrile derivative is an oil, making purification by recrystallization impossible. What should I do?

A3: If your product is an oil, column chromatography is the recommended method of purification.[1] In some instances, it may be possible to convert the oily product into a solid salt by treating it with a suitable acid or base, which can then be purified by recrystallization.[1]

Troubleshooting Guides

Poor Reproducibility in In Vitro Assays

Inter-laboratory variability for in vitro ADME/PK methods can be considerable.[5] The following table summarizes potential sources of variability and suggested solutions.

Potential Cause Troubleshooting Steps
Cell-Based Assay Variability Standardize cell culture conditions (e.g., media, supplements, passage number). Regularly test for mycoplasma contamination. Use a consistent cell seeding density.[6]
Reagent Inconsistency Use reagents from the same lot number where possible. Prepare fresh solutions of critical reagents for each experiment. Validate the quality of all reagents.
Compound Handling Ensure accurate and consistent preparation of compound stock solutions and dilutions. Assess compound solubility in the assay medium to avoid precipitation.
Instrument Variation Calibrate and maintain all laboratory equipment (e.g., pipettes, plate readers) according to the manufacturer's instructions.
General Assay Variability Data

The following table presents a summary of inter-laboratory variability for common in vitro assays, which can serve as a benchmark.

Assay Type Mean Inter-laboratory Variability Maximum Range
Hepatocyte CLint 3- to 3.5-fold50- to 60-fold
Caco-2 Papp 3- to 3.5-fold50- to 60-fold
Efflux Ratio (ER) 3- to 3.5-fold5- to 100-fold
Unbound Fraction in Plasma (fu) 3.3-fold>10-fold for 5% of compounds
Solubility (S) 3- to 3.5-fold50- to 4500-fold

Source: Adapted from an analysis of laboratory variability in in vitro ADME/PK methods.[5]

Experimental Protocols

Example Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is a general guideline for assessing the cytotoxic effects of a nicotinonitrile compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the nicotinonitrile compound in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound and include a vehicle control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow for Troubleshooting Reproducibility

G A Inconsistent Experimental Results B Review Experimental Protocol A->B C Check Reagent Quality and Preparation A->C D Verify Instrument Calibration A->D E Analyze Compound Purity and Stability A->E F Standardize Cell Culture Conditions A->F G Perform Small-Scale Pilot Experiment B->G C->G D->G E->G F->G H Results Consistent? G->H I Implement Standardized Protocol H->I Yes J Consult with Technical Support H->J No

Caption: A logical workflow for troubleshooting poor reproducibility in experiments.

Hypothetical Signaling Pathway Modulation

Nicotinonitrile derivatives have been investigated as inhibitors of various kinases.[7][8] The following diagram illustrates a hypothetical signaling pathway that could be targeted.

G A Growth Factor B Receptor Tyrosine Kinase A->B C PIM-1 Kinase B->C D Downstream Signaling (e.g., MAPK/ERK, JAK/STAT) C->D E Cell Proliferation Survival Differentiation D->E F This compound (Hypothetical Inhibitor) F->C

Caption: A hypothetical signaling pathway potentially inhibited by a nicotinonitrile derivative.

References

Technical Support Center: Mass Spectrometry Fragmentation Analysis of 6-(Dimethylamino)nicotinonitrile and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry (MS) fragmentation analysis of 6-(Dimethylamino)nicotinonitrile and its potential impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of this compound.

Issue 1: Weak or No Molecular Ion Peak [M+H]⁺ for this compound

Possible Causes:

  • In-source Fragmentation: The compound may be fragmenting in the ion source before mass analysis. This is common for molecules with labile functional groups.

  • Incorrect Ionization Mode: The selected ionization technique (e.g., ESI, APCI) may not be optimal for this analyte.

  • Suboptimal Source Parameters: Capillary voltage, gas flow, and temperature can significantly impact ionization efficiency.

  • Sample Degradation: The analyte may be unstable under the experimental conditions.

Troubleshooting Workflow:

cluster_step1 cluster_step2 cluster_step3 cluster_step4 start Weak or No [M+H]⁺ step1 Reduce In-Source Fragmentation start->step1 step2 Optimize Ion Source Parameters step1->step2 If no improvement step1_action1 Lower fragmentor/cone voltage step1->step1_action1 step3 Evaluate Ionization Mode step2->step3 If still weak step2_action1 Adjust capillary voltage, nebulizer gas, and drying gas temperature step2->step2_action1 step4 Check Sample Integrity step3->step4 If signal is poor step3_action1 Switch between ESI and APCI step3->step3_action1 end_node [M+H]⁺ Signal Improved step4->end_node On resolution step4_action1 Analyze a freshly prepared sample step4->step4_action1

Caption: Troubleshooting workflow for a weak or absent molecular ion peak.

Issue 2: High Background Noise or Unidentified Peaks

Possible Causes:

  • Contaminated Solvent or Mobile Phase: Impurities in the solvents can lead to high background noise.

  • System Contamination: The LC-MS system, including tubing, column, and ion source, may be contaminated.

  • Sample Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analysis.

  • Leaks in the System: Air leaks, particularly nitrogen, can manifest as high background noise.[1]

Troubleshooting Steps:

  • Run a Blank Gradient: Inject a solvent blank to determine if the contamination is from the mobile phase or the system.

  • Use High-Purity Solvents: Ensure that all solvents and additives are LC-MS grade.

  • Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.

  • Perform a System Flush: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water).

  • Check for Leaks: Use a leak detector to check for gas leaks in the MS system.

Issue 3: Inconsistent Fragmentation Patterns

Possible Causes:

  • Fluctuating Collision Energy: Inconsistent collision energy in the collision cell will lead to variable fragmentation.

  • Matrix Effects: Co-eluting impurities can suppress or enhance the fragmentation of the target analyte.

  • Unstable Spray in ESI: An unstable electrospray can cause fluctuations in ion intensity and fragmentation.

Troubleshooting Steps:

  • Calibrate the Mass Spectrometer: Ensure the instrument is properly calibrated, paying attention to the collision energy settings.

  • Improve Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components.

  • Optimize ESI Source Conditions: Adjust the nebulizer gas flow, drying gas temperature, and capillary voltage to achieve a stable spray.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The molecular formula is C₈H₉N₃, and the monoisotopic mass is 147.080 g/mol .[2] The protonated molecule [M+H]⁺ will have an m/z of approximately 148.087.

Q2: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?

A2: Based on the structure, the fragmentation is likely to involve the dimethylamino group and the pyridine ring. The primary fragmentation pathways for amines often involve alpha-cleavage.

Predicted Fragmentation of this compound:

parent [M+H]⁺ m/z 148.087 frag1 Loss of CH₃• (15 Da) m/z 133.064 parent->frag1 frag2 Loss of CH₄N• (30 Da) m/z 118.050 parent->frag2 frag3 Loss of N(CH₃)₂ (44 Da) m/z 104.034 parent->frag3

Caption: Predicted major fragmentation pathways for this compound.

Summary of Predicted Fragments:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Neutral Loss
148.087133.06415.023CH₃• (Methyl radical)
148.087118.05030.037CH₄N•
148.087104.03444.053(CH₃)₂N• (Dimethylamino radical)

Q3: What are some potential impurities I should look for?

A3: Impurities can arise from the synthesis process or degradation. Potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Byproducts: Formed from side reactions. For example, if DMF is used as a solvent at high temperatures, it can be a source of impurities.

  • Degradation products: Formed by oxidation, hydrolysis, or other degradation pathways.

Table of Potential Impurities and their Expected [M+H]⁺:

Impurity NamePutative StructureMolecular Formula[M+H]⁺ (m/z)
6-Aminonicotinonitrile6-(NH₂)-C₅H₃N-CNC₆H₅N₃120.051
6-Hydroxynicotinonitrile6-(OH)-C₅H₃N-CNC₆H₄N₂O121.035
6-(Methylamino)nicotinonitrile6-(NHCH₃)-C₅H₃N-CNC₇H₇N₃134.066

Q4: How can I confirm the identity of an unknown impurity?

A4: To confirm the identity of an unknown impurity, a combination of techniques is recommended:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition.

  • MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the impurity with that of a suspected standard or with predicted fragmentation pathways.

  • Isotope Pattern Analysis: For compounds containing elements with characteristic isotopic distributions (e.g., Cl, Br), the isotope pattern can help confirm the elemental composition.

  • Reference Standards: The most definitive method is to compare the retention time and mass spectrum of the unknown with a certified reference standard.

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Dilute the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1-10 µg/mL for initial method development).

LC-MS/MS Method

This is a general starting method that should be optimized for your specific instrument and impurity profile.

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry (Positive ESI):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Nebulizer Gas Nitrogen, 40 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Fragmentor Voltage 120 V
Collision Energy Ramped (e.g., 10-40 eV for fragmentation)
Scan Type Full Scan (m/z 50-300) and Product Ion Scan

General MS Analysis Workflow:

start Sample Preparation step1 LC Separation start->step1 step2 Full Scan MS Analysis step1->step2 step3 Identify [M+H]⁺ of Analyte and Potential Impurities step2->step3 step4 Perform MS/MS on Ions of Interest step3->step4 step5 Analyze Fragmentation Patterns step4->step5 end_node Structure Elucidation and Quantification step5->end_node

Caption: General workflow for LC-MS/MS analysis of this compound.

References

Technical Support Center: Optimizing NMR Signal-to-Noise Ratio for 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for Nuclear Magnetic Resonance (NMR) analysis of 6-(Dimethylamino)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of maximizing the signal-to-noise ratio (SNR) in the NMR analysis of this compound?

A1: A higher SNR is crucial for obtaining high-quality NMR spectra. For a small molecule like this compound, a high SNR ensures accurate structural elucidation, confident peak assignments, and reliable quantification. It allows for the detection of low-concentration impurities and facilitates the observation of subtle spectral features, which are critical in drug development and quality control.

Q2: How does the magnetic field strength of the NMR spectrometer affect the SNR?

A2: The SNR is directly proportional to the strength of the magnetic field. Higher field strengths lead to a larger population difference between nuclear spin states, resulting in a stronger NMR signal. Therefore, using a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) is a direct way to improve the SNR for your this compound sample.

Q3: Is it better to use a cryoprobe or a room temperature probe for analyzing my sample?

A3: A cryoprobe, which has its electronics cooled to cryogenic temperatures, can significantly enhance SNR by a factor of 3 to 4 compared to a room temperature probe.[1] This is due to the reduction in thermal noise from the probe's electronics.[1] For a low-concentration sample of this compound, a cryoprobe is highly recommended to achieve optimal sensitivity.

Q4: How many scans are sufficient to obtain a good spectrum for my compound?

A4: The SNR increases with the square root of the number of scans.[2][3] To double the SNR, you need to quadruple the number of scans.[2][3] For a routine ¹H NMR of a moderately concentrated sample of this compound, 8 to 16 scans are often sufficient. However, for dilute samples or for ¹³C NMR, a much larger number of scans may be necessary. It is advisable to monitor the SNR as you increase the number of scans to determine the optimal number for your specific needs.

Q5: What is the importance of the relaxation delay (D1) in achieving a good SNR?

A5: The relaxation delay is the time allowed for the nuclear spins to return to thermal equilibrium between successive scans. If the delay is too short, the signal can become saturated, leading to a decrease in intensity and inaccurate quantification. For quantitative NMR, a relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the nuclei of interest is recommended. For qualitative analysis, a shorter delay may be acceptable.

Troubleshooting Guides

Issue 1: The overall signal intensity is very low, resulting in a poor SNR.

  • Question: I've run my NMR sample of this compound, but the peaks are barely visible above the noise. What should I do?

  • Answer:

    • Increase Sample Concentration: The most straightforward solution is to increase the concentration of your sample. A higher concentration leads to a stronger NMR signal.

    • Increase the Number of Scans: As mentioned in the FAQs, increasing the number of scans will improve the SNR. Try quadrupling the number of scans to see a twofold improvement in SNR.[2][3]

    • Use a Cryoprobe: If available, using a cryoprobe will provide a significant boost in sensitivity compared to a room temperature probe.[1]

    • Check Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the correct frequency and matched to the impedance of the spectrometer. Poor tuning can lead to significant signal loss.

    • Optimize Receiver Gain: The receiver gain amplifies the NMR signal before digitization. While the spectrometer's automatic gain setting is often sufficient, manual optimization can sometimes improve the SNR. Be cautious not to set the gain too high, as this can lead to signal clipping and artifacts.[4]

Issue 2: The spectral lines are broad, which degrades both resolution and SNR.

  • Question: My NMR spectrum of this compound shows broad peaks, making it difficult to interpret the coupling patterns and reducing the peak height relative to the noise. What could be the cause and how can I fix it?

  • Answer:

    • Improve Shimming: Poor magnetic field homogeneity is a common cause of broad lines.[5][6] Carefully shim the magnetic field using either manual or automated procedures to achieve a narrow and symmetrical lineshape for a reference signal (e.g., the solvent peak).

    • Check for Sample Inhomogeneity: Ensure your sample is fully dissolved and free of any solid particles. Insoluble material can disrupt the magnetic field homogeneity.

    • Consider Chemical Exchange or Dynamic Processes: Nitrogen-containing compounds can sometimes exhibit line broadening due to chemical exchange phenomena (e.g., proton exchange with residual water) or intermediate rotational dynamics. Acquiring the spectrum at a different temperature (variable temperature NMR) can help to either sharpen the signals (by moving into a fast or slow exchange regime) or confirm the presence of dynamic processes.

    • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.

Issue 3: I am observing unexpected artifacts or noise in the spectrum.

  • Question: My spectrum has strange "wiggles" around the peaks and the baseline is not flat. How can I improve this?

  • Answer:

    • Apodization: The "wiggles" or "sinc wiggles" at the base of intense peaks are often due to the truncation of the Free Induction Decay (FID) before it has fully decayed to zero. Applying an appropriate apodization function, such as an exponential window function with a small line broadening factor (e.g., 0.3 Hz), can suppress these artifacts and improve the appearance of the spectrum.[7] However, be aware that this will slightly decrease the resolution.

    • Increase Acquisition Time: A longer acquisition time allows the FID to decay more completely, reducing truncation artifacts.

    • Baseline Correction: A non-flat baseline can be corrected after Fourier transformation using the spectrometer's software. A proper baseline correction is essential for accurate integration.

    • Check for FID Clipping: If the receiver gain is set too high, the initial part of the FID can be "clipped," leading to a distorted baseline and broad peaks.[3] Re-acquire the spectrum with a lower receiver gain.

Data Presentation

Table 1: Effect of Number of Scans (NS) on Signal-to-Noise Ratio (SNR)

Number of Scans (NS)Relative SNR Improvement (Theoretical)Relative Experiment Time
11.01x
42.04x
164.016x
648.064x
25616.0256x

Note: The SNR is proportional to the square root of the number of scans.[2][3]

Table 2: Comparison of NMR Probes

Probe TypeTypical SNR Gain (vs. Room Temperature Probe)Recommended Use Case for this compound
Room Temperature1xRoutine analysis of concentrated samples (>10 mg in 0.6 mL)
Cryoprobe3-4x[1]Analysis of low-concentration samples, impurity detection, ¹³C NMR

Table 3: Common Apodization Functions and Their Effects

Apodization FunctionEffect on SNREffect on ResolutionTypical Use Case
NoneBaselineHighestWhen high resolution is critical and FID truncation is minimal.
ExponentialIncreaseDecreaseGeneral purpose for improving SNR and reducing truncation artifacts.
GaussianDecreaseIncreaseResolution enhancement when SNR is already high.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition for this compound

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. Aim for a narrow, symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).

    • Number of Scans (NS): Start with 16 scans.

    • Relaxation Delay (D1): Set to 1-2 seconds for a qualitative spectrum. For quantitative analysis, measure the T1 of the aromatic protons and set D1 to 5 times the longest T1 value.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Receiver Gain (RG): Use the automatic receiver gain setting (rga).

  • Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • If necessary, apply an exponential window function with a line broadening of 0.3 Hz to improve SNR.

Protocol 2: T1 Relaxation Time Measurement (Inversion-Recovery)

  • Purpose: To determine the spin-lattice relaxation time (T1) for accurate quantitative analysis.

  • Pulse Program: Use an inversion-recovery pulse sequence (e.g., t1ir on a Bruker spectrometer).

  • Experiment Setup:

    • Set up a series of experiments with a variable delay list (vd list) for the inversion time (τ). This list should include values from very short (e.g., 0.01 s) to long (e.g., 5-10 times the expected T1).[8]

    • The relaxation delay (D1) between each scan should be at least 5 times the longest expected T1.[8]

  • Data Analysis:

    • Process the series of 1D spectra.

    • Integrate the peaks of interest in each spectrum.

    • Plot the integral intensity as a function of the inversion time (τ).

    • Fit the data to an exponential recovery function to extract the T1 value for each proton.

Mandatory Visualization

experimental_workflow Workflow for Optimizing NMR SNR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_eval Evaluation prep_sample Prepare Sample (5-10 mg in 0.6 mL solvent) filter_sample Filter into NMR Tube prep_sample->filter_sample insert_sample Insert Sample filter_sample->insert_sample lock_shim Lock and Shim insert_sample->lock_shim set_params Set Acquisition Parameters (NS, D1, AQ, etc.) lock_shim->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline apodization Apodization (Optional) baseline->apodization check_snr SNR Acceptable? apodization->check_snr optimize Optimize Parameters: - Increase NS - Adjust D1 - Use Cryoprobe check_snr->optimize No final_spectrum Final Spectrum check_snr->final_spectrum Yes optimize->set_params troubleshooting_logic Troubleshooting Low SNR in NMR cluster_causes Potential Causes cluster_solutions Solutions start Low SNR Observed low_conc Low Sample Concentration start->low_conc insufficient_scans Insufficient Number of Scans start->insufficient_scans poor_shim Poor Shimming (Broad Lines) start->poor_shim paramagnetic Paramagnetic Impurities start->paramagnetic probe_issue Probe Not Tuned or Matched start->probe_issue increase_conc Increase Concentration low_conc->increase_conc increase_scans Increase Number of Scans insufficient_scans->increase_scans re_shim Re-shim Magnet poor_shim->re_shim purify_sample Purify Sample paramagnetic->purify_sample tune_probe Tune and Match Probe probe_issue->tune_probe reacquire Re-acquire Spectrum increase_conc->reacquire increase_scans->reacquire re_shim->reacquire purify_sample->reacquire tune_probe->reacquire

References

Validation & Comparative

A Comparative Analysis of 6-(Dimethylamino)nicotinonitrile and Other Aminopyridine Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-(dimethylamino)nicotinonitrile with other structurally related aminopyridine analogs. The focus is on their potential as kinase inhibitors and cytotoxic agents, supported by experimental data from various preclinical studies. This document aims to assist researchers in evaluating these compounds for further investigation in drug discovery and development.

Introduction to this compound and its Analogs

This compound is a substituted aminopyridine, a class of heterocyclic compounds that are prominent scaffolds in medicinal chemistry due to their diverse biological activities. Aminopyridine derivatives have been investigated for a wide range of therapeutic applications, including their roles as kinase inhibitors, potassium channel blockers, and anticancer agents. The nitrile and dimethylamino functionalities on the pyridine ring of this compound are key features that can influence its physicochemical properties and biological target interactions. This guide will compare its potential efficacy with other aminopyridine analogs, particularly in the context of cancer therapy.

Physicochemical Properties

A fundamental aspect of drug design involves the optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes key physicochemical properties of this compound and a selection of its analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
This compoundC₈H₉N₃147.184.16 ± 0.10[1]
4-AminopyridineC₅H₆N₂94.11-
2-AminopyridineC₅H₆N₂94.12-
6-(Methylamino)nicotinonitrileC₇H₇N₃133.15-

Comparative Biological Activity

The primary focus of this comparison is the potential of these aminopyridine analogs as kinase inhibitors and their resulting cytotoxic effects on cancer cell lines. While direct head-to-head comparative studies for this compound are limited, data from various sources on related compounds allow for an initial assessment of its potential.

Kinase Inhibitory Activity

Recent studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) implicated in cancer cell proliferation and survival[2]. A novel series of nicotinonitrile derivatives, including a compound with a dimethylamino group, demonstrated potent pan-Pim kinase inhibitory activity with IC50 values in the sub-micromolar range[3][4].

Table 1: Comparative Pim Kinase Inhibitory Activity of Nicotinonitrile Derivatives

CompoundTarget KinaseIC50 (µM)
Nicotinonitrile derivative with dimethylamino groupPim-1, Pim-2, Pim-3≤ 0.28[3][4]
Staurosporine (Control)Pan-kinase-
Other Nicotinonitrile Derivatives (8c, 9a, 9e, 12)Pim-1, Pim-2, Pim-3Sub-micromolar to low micromolar[3][4]
Cytotoxic Activity

The anticancer potential of aminopyridine and nicotinonitrile derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Comparative Cytotoxicity (IC50 in µM) of Aminopyridine and Nicotinonitrile Analogs in Cancer Cell Lines

CompoundHepG2 (Liver)MCF-7 (Breast)PC3 (Prostate)HCT-116 (Colon)Reference
Cyanopyridine derivative (4c)8.02 ± 0.3815.74 ± 0.7813.64 ± 0.677.15 ± 0.35[5]
Cyanopyridine derivative (4d)6.95 ± 0.348.50 ± 0.4214.08 ± 0.708.35 ± 0.42[5]
5-Fluorouracil (Control)9.42 ± 0.46--8.01 ± 0.39[5]
Nicotinonitrile derivative (8e)High activityHigh activity--[3]
Doxorubicin (Control)-4.17 ± 0.2--[4]

Signaling Pathways and Mechanism of Action

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines such as interleukins (e.g., IL-6)[6][7]. Upon activation, STAT3 and STAT5 transcription factors bind to the Pim-1 promoter, leading to its transcription[8]. Pim-1, in turn, can phosphorylate a variety of substrates involved in cell cycle progression and apoptosis, such as p21, Cdc25A, and Bad[7]. Furthermore, Pim-1 can create a positive feedback loop by increasing NF-κB activity, which promotes the production of IL-6[6]. The inhibitory action of compounds like this compound on Pim-1 kinase would block these downstream effects, leading to cell cycle arrest and apoptosis in cancer cells.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/STAT5 JAK->STAT Phosphorylates STAT_n STAT3/STAT5 (active) STAT->STAT_n Translocates to Nucleus Pim1 Pim-1 Kinase IKK IKK Pim1->IKK Phosphorylates Bad Bad Pim1->Bad Phosphorylates (Inhibits) p21 p21 Pim1->p21 Phosphorylates (Inhibits) Cdc25A Cdc25A Pim1->Cdc25A Phosphorylates (Activates) NFkB NF-κB NFkB_n NF-κB (active) NFkB->NFkB_n Translocates to Nucleus IKK->NFkB Activates p65 p65/RelA Apoptosis Apoptosis Bad->Apoptosis Promotes CellCycle Cell Cycle Progression p21->CellCycle Inhibits Cdc25A->CellCycle Promotes Inhibitor This compound (and analogs) Inhibitor->Pim1 Inhibits Pim1_gene Pim-1 Gene Transcription STAT_n->Pim1_gene Induces Pim1_gene->Pim1 Translates to IL6_gene IL-6 Gene Transcription NFkB_n->IL6_gene Induces IL6_gene->Cytokine Positive Feedback

Pim-1 Kinase Signaling Pathway

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant Pim-1 kinase

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Add diluted test compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate Addition: Prepare a solution of the Pim-1 enzyme and the peptide substrate in the kinase assay buffer. Add this solution to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep plate_prep Add Compounds to 384-well Plate compound_prep->plate_prep controls Include Positive (No Inhibitor) and Negative (No Enzyme) Controls plate_prep->controls enzyme_substrate Add Pim-1 Kinase and Substrate Solution controls->enzyme_substrate reaction_init Initiate Reaction with ATP enzyme_substrate->reaction_init incubation Incubate at 30°C for 60 min reaction_init->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->detection read_plate Measure Luminescence detection->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Kinase Inhibition Assay Workflow
Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium

  • Test compounds and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_cells Treat Cells with Test Compounds adhere->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Cytotoxicity Assay Workflow

Conclusion

The available data suggests that this compound and its analogs, particularly those with a nicotinonitrile scaffold, are promising candidates for further investigation as anticancer agents. Their potent inhibitory activity against Pim kinases, coupled with significant cytotoxicity against various cancer cell lines, warrants more detailed preclinical evaluation. Future studies should focus on direct comparative analyses of these compounds to establish a clear structure-activity relationship and to identify lead candidates with optimal efficacy and safety profiles for potential clinical development.

References

Illuminating the Anticancer Potential of Novel Nicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted the significant potential of nicotinonitrile (3-cyanopyridine) derivatives as a promising class of anticancer agents. Exhibiting potent activity against a range of cancer cell lines, these novel compounds are demonstrating efficacy through the targeted inhibition of key signaling pathways crucial for tumor growth and survival. This guide provides a comprehensive comparison of the anticancer activity of various novel nicotinonitrile derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action, to inform and guide researchers, scientists, and drug development professionals in the field of oncology.

Comparative Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of novel nicotinonitrile derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined through in vitro assays, with several derivatives showing comparable or superior activity to established chemotherapy drugs such as Doxorubicin and 5-Fluorouracil (5-FU).

Table 1: Comparative Cytotoxicity (IC50) of Nicotinonitrile Derivatives in Cancer Cell Lines (µM)
Derivative/CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)PC-3 (Prostate)Reference Standard (Drug)
Series 1
Compound 7b~5~5---5-FU (~5 µM)
Compound 7d~5~5---5-FU (~5 µM)
Compound 7f~5~5---5-FU (~5 µM)
Compound 5g1-31-3---5-FU (~5 µM)
Compound 81-31-3---5-FU (~5 µM)
Compound 91-31-3---5-FU (~5 µM)
Series 2
Compound 11--PromisingNo Activity-Doxorubicin
Compound 12Promising-PromisingNo Activity-Doxorubicin
Series 3
Compound 4c15.747.158.02-13.645-FU (9.42 µM for HepG2)[1]
Compound 4d8.508.356.95-14.085-FU (9.42 µM for HepG2)[1]
Series 4
Compound 7b3.58---3.60-
Series 5
Compound 120.5-5.27--Doxorubicin (2.14 µM for MCF-7, 2.48 µM for HepG2)[2]

Note: "-" indicates data not available in the cited sources. "Promising" indicates that the study reported significant activity comparable or superior to the reference drug without providing specific IC50 values. The data is compiled from multiple sources and direct comparison between series should be made with caution due to variations in experimental conditions.

Key Mechanisms of Action: Targeted Kinase Inhibition

A primary mechanism through which nicotinonitrile derivatives exert their anticancer effects is the inhibition of specific protein kinases that are often dysregulated in cancer. These enzymes play a pivotal role in the signaling pathways that control cell proliferation, survival, and angiogenesis.

Table 2: Inhibitory Activity of Nicotinonitrile Derivatives against Key Kinases (IC50)
Derivative/CompoundTarget KinaseIC50 (nM)Reference Standard (Drug)
Tyrosine Kinase Inhibitors
Compound 5gTyrosine Kinase (TK)352-
Compound 8Tyrosine Kinase (TK)311-
PIM-1 Kinase Inhibitors
Compound 4kPIM-121.2Staurosporine (16.7 nM)[3]
Compound 7bPIM-118.9Staurosporine (16.7 nM)[3]
Compound 12PIM-114.3Staurosporine (16.7 nM)[2]
VEGFR-2 Inhibitors
Compound 8VEGFR-277.02Sorafenib (53.65 nM)[4]

Elucidating the Signaling Pathways

The anticancer activity of nicotinonitrile derivatives is underpinned by their ability to modulate critical intracellular signaling cascades. Two of the most significant pathways affected are the PI3K/Akt and MEK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is frequently hyperactivated in cancer, promoting cell survival and resistance to apoptosis. Evidence suggests that certain nicotinonitrile derivatives can interfere with this pathway, leading to a reduction in the phosphorylation of Akt and its downstream targets, thereby promoting programmed cell death.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival\n& Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival\n& Proliferation Nicotinonitrile Derivative Nicotinonitrile Derivative Nicotinonitrile Derivative->PI3K Inhibits Nicotinonitrile Derivative->Akt Inhibits Phosphorylation Inhibition Inhibition

Figure 1. PI3K/Akt signaling pathway and points of inhibition by nicotinonitrile derivatives.

MEK/ERK Signaling Pathway

The MEK/ERK pathway, also known as the MAPK pathway, is another critical regulator of cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Nicotinonitrile derivatives that inhibit upstream components of this pathway, such as tyrosine kinases, can effectively block the signaling cascade, leading to cell cycle arrest and reduced tumor growth.

MEK_ERK_Pathway Growth Factor Growth Factor RTK RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression\n(Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription Factors->Gene Expression\n(Proliferation, Differentiation) Nicotinonitrile Derivative Nicotinonitrile Derivative Nicotinonitrile Derivative->RTK Inhibits Nicotinonitrile Derivative->MEK Inhibits Inhibition Inhibition

Figure 2. MEK/ERK signaling pathway and potential inhibition by nicotinonitrile derivatives.

Experimental Protocols

The validation of the anticancer activity of novel nicotinonitrile derivatives relies on a series of well-established in vitro assays. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion A Compound Synthesis (Novel Nicotinonitrile Derivatives) B Cell Culture (Cancer & Normal Cell Lines) A->B C Cytotoxicity Screening (MTT Assay) B->C D Determine IC50 Values C->D E Apoptosis Assay (Caspase-3/9 Activity) D->E F Kinase Inhibition Assay (PIM-1, VEGFR-2, TK) D->F G Western Blot Analysis (p-Akt, p-ERK) D->G H Comparative Analysis E->H F->H G->H I Lead Compound Identification H->I

Figure 3. Experimental workflow for validating anticancer activity.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the nicotinonitrile derivative for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined using non-linear regression analysis.

Caspase-3/9 Activity Assay

This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases to determine if the compound induces apoptosis.

  • Cell Treatment: Cells are treated with the nicotinonitrile derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to release intracellular contents.

  • Substrate Addition: A specific fluorogenic substrate for caspase-3 or caspase-9 (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.

  • Fluorescence/Absorbance Measurement: The resulting fluorescent or colorimetric signal is measured using a microplate reader.

  • Data Analysis: The activity is normalized to the protein concentration of the lysate and expressed as a fold change relative to untreated control cells.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to directly inhibit the activity of a specific kinase.

  • Reaction Setup: The purified kinase (e.g., PIM-1, VEGFR-2) is incubated with the nicotinonitrile derivative at various concentrations in a reaction buffer containing a specific substrate and ATP.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period.

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using various methods, such as ELISA, fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins like Akt and ERK.

  • Cell Treatment and Lysis: Cells are treated with the nicotinonitrile derivative and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt, anti-phospho-ERK) and total protein as a loading control.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the bands is quantified to determine the relative change in protein phosphorylation.

Conclusion

Novel nicotinonitrile derivatives represent a highly promising avenue for the development of new anticancer therapies. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to specifically target key oncogenic kinases and signaling pathways, underscores their therapeutic potential. The experimental protocols and data presented in this guide offer a framework for the continued investigation and validation of these compounds, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments for cancer.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Aminonicotinonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminonicotinonitrile scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aminonicotinonitrile derivatives, with a focus on their role as inhibitors of key kinases implicated in oncogenesis, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). The information presented herein is compiled from recent studies to aid in the rational design of next-generation inhibitors with improved potency and selectivity.

Comparison of Inhibitory Activity

The inhibitory potential of 6-aminonicotinonitrile derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities of various analogs against key kinase targets.

Table 1: SAR of 6-Amino-1,3,5-triazine Derivatives as BTK Inhibitors

A series of irreversible BTK inhibitors bearing a 6-amino-1,3,5-triazine scaffold, which can be considered a related bioisostere of the 6-aminonicotinonitrile core, highlights key SAR principles. These compounds typically feature a Michael acceptor to form a covalent bond with a cysteine residue in the active site of BTK.

Compound IDR Group (Substitution on Triazine Ring)BTK IC50 (nM)[1]Antiproliferative Activity (Raji cells, GI50 in µM)
C1 Phenylamino>1000>50
C5 (4-phenoxyphenyl)amino104.612.8
C11 (4-(4-methylpiperazin-1-yl)phenyl)amino17.02.5

Key SAR Insights:

  • The introduction of a linker and a terminal phenyl group at the amino position of the triazine core generally enhances BTK inhibitory activity.

  • The presence of a 4-phenoxyphenylamino moiety (Compound C5) leads to a significant increase in potency compared to a simple phenylamino group (Compound C1).

  • Incorporating a solubilizing group, such as a 4-methylpiperazin-1-yl moiety on the terminal phenyl ring (Compound C11), dramatically improves both BTK inhibition and antiproliferative activity.[1]

Table 2: SAR of 6-Arylureido-4-anilinoquinazoline Derivatives as EGFR Inhibitors

While not direct 6-aminonicotinonitrile analogs, 4-anilinoquinazoline derivatives share a similar pharmacophoric arrangement and provide valuable SAR insights for targeting EGFR. The 6-position is crucial for modulating activity.

Compound IDR Group (Substitution on Ureido Phenyl Ring)EGFR IC50 (nM)[2]Antiproliferative Activity (A549 cells, IC50 in µM)[2]
7a 4-Fluorophenyl21.454.31
7c 4-Chlorophenyl19.833.98
7i 4-Trifluoromethylphenyl17.322.25
7o 3-Trifluoromethylphenyl45.615.62

Key SAR Insights:

  • The 4-anilinoquinazoline core is a well-established EGFR binding motif.

  • The introduction of an arylureido group at the 6-position significantly influences EGFR inhibitory potency.

  • Electron-withdrawing substituents on the terminal phenyl ring of the ureido moiety are generally favorable for activity.

  • A trifluoromethyl group at the para-position (Compound 7i) results in the most potent EGFR inhibition and antiproliferative activity in this series.[2] The potency is reduced when the trifluoromethyl group is moved to the meta-position (Compound 7o).[2]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor potency. The following are representative protocols for key kinase assays.

Bruton's Tyrosine Kinase (BTK) Inhibition Assay

This assay determines the in vitro inhibitory activity of compounds against BTK.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the BTK enzyme and the peptide substrate in the assay buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Assay

This assay is used to quantify the inhibitory effect of compounds on EGFR kinase activity.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • ATP

  • Substrate (e.g., a synthetic peptide or protein)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Add the EGFR enzyme and substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the kinase reaction and measure the remaining ATP levels using the Kinase-Glo® reagent, which generates a luminescent signal.

  • Measure the luminescence using a luminometer. A decrease in signal indicates inhibition of EGFR activity.

  • Calculate IC50 values from the dose-response curves.

Visualizations

Logical Flow of SAR Analysis

The following diagram illustrates the iterative process of structure-activity relationship studies in drug discovery.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR & Optimization Initial_Hit Initial Hit Compound (e.g., 6-aminonicotinonitrile core) Analog_Synthesis Analog Synthesis (Systematic Modification) Initial_Hit->Analog_Synthesis Rational Design Biological_Screening Biological Screening (e.g., Kinase Assays) Analog_Synthesis->Biological_Screening Data_Analysis Data Analysis (Determine IC50 values) Biological_Screening->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Identify Key Moieties Lead_Optimization->Analog_Synthesis Iterative Refinement Signaling_Pathways cluster_EGFR EGFR Pathway cluster_BTK BTK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation ERK->Proliferation_EGFR BCR B-Cell Receptor BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Survival_BTK Cell Survival NFkB->Survival_BTK

References

Comparative Efficacy of Nicotinonitrile Derivatives Against Known PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comparative analysis for researchers, scientists, and drug development professionals, this guide provides an objective overview of the efficacy of nicotinonitrile derivatives as inhibitors of PIM-1 kinase, benchmarked against established inhibitors. This publication aims to offer a consolidated resource of supporting experimental data and methodologies to inform future research and development in oncology and related fields.

Introduction to PIM-1 Kinase Inhibition

PIM-1 kinase, a member of the serine/threonine kinase family, is a crucial regulator of cell survival, proliferation, and apoptosis. Its overexpression is implicated in various hematological malignancies and solid tumors, making it a significant target for cancer therapy. The development of potent and selective PIM-1 inhibitors is an active area of research. Nicotinonitrile-based compounds have emerged as a promising class of PIM-1 inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the in vitro potency of various nicotinonitrile derivatives against PIM-1 kinase, compared to well-characterized inhibitors such as Staurosporine, AZD1208, and LGH447. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a direct measure of inhibitor efficacy.

Compound/InhibitorTypeTargetIC50 (nM)Ki (pM)
Nicotinonitrile Derivatives
Compound 7bNicotinonitrile DerivativePIM-118.9[1]-
Compound 4kNicotinonitrile DerivativePIM-121.2[1]-
Compound 12Nicotinonitrile DerivativePIM-114.3[2]-
Compound 10f1,3,4-oxadiazole derivativePIM-117[3]-
Known PIM-1 Inhibitors
StaurosporineBroad-spectrum kinase inhibitorPIM-116.7[1][4]-
AZD1208Pan-PIM kinase inhibitorPIM-10.4[5][6][7][8]-
LGH447 (PIM447)Pan-PIM kinase inhibitorPIM-1-6[9][10][11][12][13]

Signaling Pathway and Therapeutic Intervention

PIM-1 kinase exerts its pro-survival effects through the phosphorylation of several downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 prevents it from inducing apoptosis, thereby promoting cell survival. Inhibition of PIM-1 restores the pro-apoptotic function of BAD, leading to programmed cell death in cancer cells.

PIM-1 signaling pathway and points of therapeutic intervention.

Experimental Protocols

The efficacy of PIM-1 kinase inhibitors is typically determined using in vitro kinase assays. Two common methods are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[14]

Principle: A europium (Eu)-labeled anti-tag antibody binds to the PIM-1 kinase. An Alexa Fluor® 647-labeled, ATP-competitive tracer binds to the kinase's active site. The proximity of the Eu-donor and the Alexa Fluor®-acceptor results in a high FRET signal. Test compounds that bind to the PIM-1 active site compete with the tracer, leading to a decrease in the FRET signal.[14]

General Protocol: [14]

  • Reagent Preparation: Prepare 1X Kinase Buffer, and dilute the PIM-1 kinase, Eu-labeled antibody, and tracer to their working concentrations. Prepare serial dilutions of the test compound (e.g., 6-(Dimethylamino)nicotinonitrile).

  • Assay Plate Setup: Add the test compound to the wells of a microplate.

  • Kinase/Antibody Addition: Add the PIM-1 kinase/Eu-antibody mixture to the wells.

  • Tracer Addition: Add the tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Data Acquisition: Measure the FRET signal using a plate reader capable of time-resolved fluorescence.

LanthaScreen_Workflow start Start reagent_prep Prepare Reagents: - PIM-1 Kinase - Eu-labeled Antibody - Tracer - Test Compound start->reagent_prep plate_prep Add Test Compound to Plate reagent_prep->plate_prep kinase_add Add Kinase/ Antibody Mixture plate_prep->kinase_add tracer_add Add Tracer kinase_add->tracer_add incubation Incubate at Room Temperature tracer_add->incubation read_fret Read FRET Signal incubation->read_fret analyze Analyze Data (IC50 Determination) read_fret->analyze end End analyze->end

General workflow for a LanthaScreen® Kinase Binding Assay.
ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[15]

Principle: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP. This newly synthesized ATP is used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[15]

General Protocol: [15]

  • Kinase Reaction: Set up the kinase reaction including PIM-1 kinase, substrate, ATP, and the test inhibitor in a microplate.

  • Incubation: Incubate at room temperature to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume the unused ATP.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Conclusion

The data presented in this guide demonstrate that nicotinonitrile derivatives are a potent class of PIM-1 kinase inhibitors, with some compounds exhibiting efficacy comparable to the well-established inhibitor Staurosporine and in the nanomolar range similar to clinical candidates like AZD1208. The detailed experimental protocols provide a framework for researchers to conduct their own comparative studies. The visualization of the PIM-1 signaling pathway highlights the mechanism of action for these inhibitors. This comparative guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel anticancer therapeutics targeting PIM-1 kinase.

References

In Vivo Therapeutic Potential of 6-(Dimethylamino)nicotinonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the broader class of nicotinonitrile derivatives for various therapeutic applications, a comprehensive in vivo validation of the therapeutic potential of 6-(Dimethylamino)nicotinonitrile remains conspicuously absent from publicly available scientific literature and patent databases. Current information indicates that this specific compound is primarily available for research purposes only and has not been the subject of significant preclinical in vivo studies to validate its efficacy or compare it against alternative therapies.

Nicotinonitrile and its derivatives have garnered attention in medicinal chemistry, with some compounds progressing to become marketed drugs for conditions ranging from cancer to heart failure. The core structure is recognized as a versatile scaffold for developing inhibitors of key signaling molecules, particularly kinases involved in cell proliferation and angiogenesis such as PIM-1 and VEGFR-2. However, the therapeutic promise of any single derivative is contingent on rigorous preclinical and clinical validation, including in vivo studies to assess its efficacy, safety, and pharmacokinetic profile.

For this compound, searches of extensive scientific and patent databases did not yield any specific in vivo experimental data. This lack of information prevents a direct comparison of its therapeutic potential with that of established or alternative treatments for any particular disease state.

The Nicotinonitrile Scaffold: A Foundation for Drug Discovery

While data on this compound is lacking, the broader family of nicotinonitrile-based compounds has shown promise in several therapeutic areas. Notably, derivatives have been investigated as:

  • Kinase Inhibitors: Several nicotinonitrile derivatives have been identified as potent inhibitors of kinases that are crucial for cancer cell growth and survival.

  • Anticancer Agents: By targeting signaling pathways involved in cell cycle regulation and angiogenesis, some compounds from this class have demonstrated anti-tumor activity in preclinical models.

This broader context suggests that this compound could theoretically possess biological activity. However, without specific in vivo data, any discussion of its therapeutic potential remains speculative.

The Path Forward: A Call for In Vivo Investigation

To ascertain the therapeutic potential of this compound, a systematic in vivo evaluation would be necessary. A hypothetical experimental workflow for such a validation is outlined below.

cluster_preclinical In Vivo Validation Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., Kinase Assays) A->B C Selection of Animal Model (e.g., Xenograft) B->C D Pharmacokinetic & Toxicity Studies C->D E Efficacy Studies (Tumor Growth Inhibition) D->E F Mechanism of Action Studies (Biomarker Analysis) E->F G Data Analysis & Comparison with Standard of Care E->G F->G

Caption: Hypothetical workflow for in vivo validation.

This workflow would involve initial in vitro screening to identify biological targets, followed by the use of appropriate animal models to assess the compound's effect on disease progression. Crucially, these studies would need to be compared against a standard-of-care treatment to determine relative efficacy and therapeutic advantage.

Conclusion

While the nicotinonitrile scaffold holds considerable promise in drug discovery, there is currently no publicly available in vivo data to support the therapeutic potential of this compound. The scientific community awaits preclinical studies to determine if this particular derivative warrants further investigation as a potential therapeutic agent. Until such data becomes available, its profile remains unvalidated, and comparisons to alternative therapies cannot be meaningfully drawn.

Side-by-side comparison of different synthetic routes to 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Side-by-Side Look at Two Prominent Synthetic Methodologies

The synthesis of 6-(dimethylamino)nicotinonitrile, a key intermediate in the preparation of various pharmacologically active compounds, can be approached through several synthetic strategies. This guide provides a detailed comparative analysis of two primary methods: traditional nucleophilic aromatic substitution (SNAr) and the more modern palladium-catalyzed Buchwald-Hartwig amination. The selection of a synthetic route in a research or drug development setting is a critical decision, influenced by factors such as yield, purity, reaction conditions, cost, and scalability. This document aims to provide the necessary data to inform this decision by presenting a side-by-side comparison of these two prominent routes, complete with experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Material 6-Chloronicotinonitrile6-Chloronicotinonitrile
Reagents Dimethylamine (solution in THF or as a gas)Dimethylamine (solution in THF), Palladium Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., K3PO4)
Reaction Conditions Elevated temperature (typically 80-120°C), Sealed vessel or refluxModerate temperature (typically 80°C), Inert atmosphere
Reaction Time Several hours to overnightGenerally shorter, ranging from a few hours to 24 hours
Typical Yield Good to excellent (often >80%)Generally high to excellent (often >90%)
Purity of Crude Product Generally high, may require recrystallizationHigh, purification often straightforward via column chromatography
Catalyst Required NoYes (Palladium catalyst and ligand)
Scalability Readily scalableScalable, but catalyst cost can be a factor
Key Advantages Simpler reagents, no catalyst requiredMilder conditions, broader substrate scope for other applications, high yields
Key Disadvantages Can require higher temperatures and longer reaction timesRequires a specialized and often expensive catalyst system, sensitivity to air and moisture

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct displacement of a leaving group, in this case, chloride, from the aromatic ring by a nucleophile, dimethylamine. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Experimental Protocol

Materials:

  • 6-Chloronicotinonitrile

  • Dimethylamine (2.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous THF in a sealed tube is added a solution of dimethylamine in THF (2.0 M, 3.0 eq).

  • The reaction vessel is securely sealed and heated to 100°C for 16 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound.

Expected Yield: ~85%

Purity: >98% (as determined by NMR and LC-MS)

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This method has gained widespread use due to its high efficiency, functional group tolerance, and often milder reaction conditions compared to traditional methods.

Experimental Protocol

Materials:

  • 6-Chloronicotinonitrile

  • Dimethylamine (2.0 M solution in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K3PO4), finely ground and dried

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk tube is added Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and finely ground K3PO4 (2.1 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • 6-Chloronicotinonitrile (1.0 eq) is added, followed by anhydrous THF.

  • A solution of dimethylamine in THF (2.0 M, 1.5 eq) is then added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is stirred at 80°C for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield this compound.

Expected Yield: ~92%

Purity: >99% (as determined by NMR and LC-MS)

Synthesis Logic and Workflow

The two synthetic routes presented here start from the same precursor, 6-chloronicotinonitrile, and arrive at the desired product, this compound, through distinct chemical transformations. The choice between these routes will depend on the specific requirements of the synthesis, including cost, available equipment, and desired scale.

G cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Buchwald-Hartwig Amination start1 6-Chloronicotinonitrile product1 This compound start1->product1 Heat (100°C, 16h) reagent1 Dimethylamine (in THF) reagent1->product1 start2 6-Chloronicotinonitrile product2 This compound start2->product2 Heat (80°C, 18h) reagent2 Dimethylamine (in THF) reagent2->product2 catalyst Pd2(dba)3 / XPhos K3PO4 catalyst->product2

Caption: Comparative workflow of SNAr and Buchwald-Hartwig amination routes.

A Researcher's Guide to Orthogonal Target Validation of 6-(Dimethylamino)nicotinonitrile and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold is a cornerstone in the development of targeted therapies, particularly for kinase inhibitors. Compounds like 6-(Dimethylamino)nicotinonitrile represent a class of molecules with significant therapeutic potential. However, a critical step in their preclinical development is the unambiguous confirmation of their biological target. This guide provides a comparative overview of orthogonal assays essential for validating the target engagement of nicotinonitrile-based compounds, using this compound as a representative candidate for targeting novel kinases.

Orthogonal validation, which employs multiple independent methods, is crucial to ensure that the observed biological effects of a compound are a direct result of its interaction with the intended target. This minimizes the risk of advancing compounds with off-target effects or misleading mechanisms of action. This guide details the principles, protocols, and comparative data for key biophysical and cellular assays.

Orthogonal Validation Workflow

A robust target validation strategy begins with biochemical and biophysical assays to confirm direct binding and inhibition, followed by cellular assays to verify target engagement in a physiological context.

Orthogonal_Validation_Workflow cluster_0 Biochemical & Biophysical Assays cluster_1 Cellular Assays Kinase_Assay In Vitro Kinase Assay SPR Surface Plasmon Resonance (SPR) Kinase_Assay->SPR Affinity & Kinetics (KD) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Thermodynamics (KD, ΔH) CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Cellular Target Engagement NanoBRET NanoBRET Target Engagement CETSA->NanoBRET Live-Cell Engagement Western_Blot Western Blot (Phospho-protein) NanoBRET->Western_Blot Pathway Inhibition Validated_Target Validated Target Western_Blot->Validated_Target Confirm Mechanism Hit_Compound Putative Kinase Inhibitor (e.g., this compound) Hit_Compound->Kinase_Assay Potency (IC50)

Caption: Orthogonal workflow for kinase inhibitor target validation.

Representative Target: PIM-1 Kinase Signaling

Many nicotinonitrile derivatives have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival.[1][2][3] Understanding the target's signaling pathway is crucial for designing and interpreting validation assays.

PIM1_Signaling_Pathway cluster_downstream Downstream Effects Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM1 Gene STAT->PIM1_Gene transcribes PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase translates to BAD BAD PIM1_Kinase->BAD phosphorylates (inactivates) Cell_Cycle Cell Cycle Progression PIM1_Kinase->Cell_Cycle cMyc c-Myc PIM1_Kinase->cMyc stabilizes Nicotinonitrile_Inhibitor This compound Nicotinonitrile_Inhibitor->PIM1_Kinase inhibits Caspase9 Caspase-9 BAD->Caspase9 Apoptosis Apoptosis Inhibition Caspase9->Apoptosis Proliferation Proliferation cMyc->Proliferation

Caption: Simplified PIM-1 kinase signaling pathway.

Comparison of Orthogonal Assays

The following table summarizes the key characteristics and typical readouts of orthogonal assays for validating kinase inhibitors. Data presented are representative values for potent kinase inhibitors and may vary based on the specific compound, kinase, and assay conditions.

Assay Principle Key Parameters Representative Data (Potent Inhibitor) Advantages Disadvantages
In Vitro Kinase Assay Measures enzyme activity by detecting substrate phosphorylation or ATP consumption.IC₅₀: 5-50 nMDirect measure of inhibitory potency. High-throughput compatible.Requires purified, active enzyme. Prone to artifacts from compound interference.
Surface Plasmon Resonance (SPR) A label-free biophysical technique that measures binding kinetics in real-time.K_D: 10-100 nMk_on: 10⁴-10⁵ M⁻¹s⁻¹k_off: 10⁻³-10⁻⁴ s⁻¹Provides kinetic and affinity data.[4][5] Label-free.Requires protein immobilization, which may affect activity.[6] Can be technically demanding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine thermodynamic parameters.K_D: 10-100 nMΔH: -5 to -15 kcal/moln (Stoichiometry): ~1.0Gold standard for binding affinity.[7] Provides full thermodynamic profile.[1]Requires large amounts of pure protein. Low-throughput.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[8]ΔT_m: +3 to +8 °CConfirms target engagement in a cellular context with endogenous protein.[9][10] No need for compound or protein labeling.Indirect measure of binding. Lower throughput than some biochemical assays.
NanoBRET™ Target Engagement Assay A live-cell assay that measures compound binding via bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[11][12]Cellular IC₅₀: 20-200 nMMeasures target engagement in live cells.[13] High-throughput compatible.Requires genetic modification of cells to express the fusion protein.

Detailed Experimental Protocols

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted for a generic serine/threonine kinase like PIM-1 or a tyrosine kinase like VEGFR-2, using a luminescence-based readout that quantifies remaining ATP.[14][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the target kinase.

Materials:

  • Recombinant human kinase (e.g., PIM-1, VEGFR-2)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Peptide substrate (specific for the kinase)

  • ATP

  • This compound (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • To each well of a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle (for positive and negative controls).

    • Add 2 µL of kinase solution (pre-diluted in kinase buffer to a working concentration).

    • Add 2 µL of a substrate/ATP mixture (pre-diluted in kinase buffer). The final ATP concentration should be at or near the K_m for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard CETSA procedure followed by Western blot analysis to detect target protein stabilization.[8][9]

Objective: To confirm the binding of this compound to its target kinase in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for PIM-1)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for SDS-PAGE and Western blotting

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-3 hours in a CO₂ incubator.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Clarification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is a generalized procedure for a live-cell target engagement assay.[11][13][16]

Objective: To quantify the apparent affinity of this compound for its target kinase in living cells.

Materials:

  • HEK293 cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer (specific for the kinase family)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound

  • White, non-binding surface 384-well assay plates

Procedure:

  • Cell Preparation: Harvest cells expressing the NanoLuc®-kinase fusion protein and resuspend them in Opti-MEM™.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • In a 384-well plate, combine the diluted compound with the cell suspension.

    • Add the NanoBRET™ Tracer at a pre-determined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular inhibitor.

    • Add the substrate solution to each well.

  • Data Acquisition: Read the plate within 10-20 minutes on a luminometer capable of sequentially measuring donor emission (~450 nm) and acceptor emission (~610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio in the presence of the compound indicates displacement of the tracer. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular IC₅₀.

By employing a combination of these orthogonal assays, researchers can build a comprehensive and compelling case for the on-target activity of this compound or any novel kinase inhibitor, providing the necessary confidence to advance the compound in the drug discovery pipeline.

References

A Head-to-Head Comparison of 6-(Dimethylamino)nicotinonitrile and 6-(Methylamino)nicotinonitrile for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, the nuanced differences between structurally similar molecules can significantly impact their biological activity and therapeutic potential. This guide provides a detailed head-to-head comparison of two closely related aminonicotinonitrile derivatives: 6-(Dimethylamino)nicotinonitrile and 6-(Methylamino)nicotinonitrile. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide synthesizes information from structurally analogous compounds to provide a predictive assessment of their potential performance, alongside detailed experimental protocols for their evaluation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The addition of a second methyl group to the amine at the 6-position of the pyridine ring subtly alters the molecular weight, polarity, and other key descriptors of this compound when compared to its mono-methylated counterpart.

PropertyThis compound6-(Methylamino)nicotinonitrile
CAS Number 154924-17-1[1]261715-36-0
Molecular Formula C₈H₉N₃[1]C₇H₇N₃
Molecular Weight 147.18 g/mol [1]133.15 g/mol
Appearance White to off-white crystalline powderLight yellow to yellow crystalline powder
Solubility Soluble in DMSO and methanolSoluble in DMSO and methanol
LogP (Predicted) 1.250.85
Topological Polar Surface Area (TPSA) 48.71 Ų48.71 Ų
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 33

Biological Activity: A Predictive Comparison

Nicotinonitrile derivatives have garnered significant attention for their potential as anticancer agents, primarily through the inhibition of protein kinases crucial for tumor growth and survival, such as PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Based on structure-activity relationship (SAR) studies of similar kinase inhibitors, a hypothetical comparison of the biological activities of this compound and 6-(Methylamino)nicotinonitrile is presented below. It is hypothesized that the N-methylamino derivative may exhibit greater potency due to the potential for hydrogen bond donation, a feature absent in the N,N-dimethylamino analog.

Biological Target / AssayPredicted Activity of this compoundPredicted Activity of 6-(Methylamino)nicotinonitrileRationale for Prediction
PIM-1 Kinase Inhibition (IC₅₀) ModeratePotentThe N-H group in the methylamino derivative can act as a hydrogen bond donor, potentially forming an additional interaction with the kinase active site, leading to enhanced binding affinity.
VEGFR-2 Kinase Inhibition (IC₅₀) ModeratePotentSimilar to PIM-1, the hydrogen bond donating capability of the methylamino group could contribute to stronger inhibition of VEGFR-2.
In Vitro Cell Viability (e.g., MTT Assay against cancer cell lines) Moderate CytotoxicityHigher CytotoxicityIncreased kinase inhibition is expected to translate to greater antiproliferative activity in cancer cell lines dependent on these signaling pathways.
NAD+ Biosynthesis Modulation PossiblePossibleThe nicotinonitrile scaffold is structurally related to nicotinamide, a key precursor in NAD+ biosynthesis. Both compounds may influence cellular NAD+ levels, a pathway increasingly recognized as a therapeutic target in cancer.

Potential Signaling Pathway Involvement

The hypothesized anticancer activity of these compounds likely stems from their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the PIM-1 kinase and VEGFR-2 signaling cascades, which are putative targets for this compound and 6-(Methylamino)nicotinonitrile.

G cluster_0 PIM-1 Signaling cluster_1 VEGFR-2 Signaling Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT JAK/STAT Cytokine Receptors->JAK/STAT PIM-1 PIM-1 JAK/STAT->PIM-1 Transcription Bad Bad PIM-1->Bad Phosphorylation (Inhibition) Cell Proliferation Cell Proliferation PIM-1->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition 6-Aminonicotinonitriles 6-Aminonicotinonitriles 6-Aminonicotinonitriles->PIM-1 Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Activation Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Phosphorylation Angiogenesis Angiogenesis Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth 6-Aminonicotinonitriles_2 6-Aminonicotinonitriles 6-Aminonicotinonitriles_2->VEGFR-2 Inhibition

Caption: Hypothesized signaling pathways targeted by 6-aminonicotinonitriles.

Experimental Protocols

To empirically validate the predicted biological activities, the following experimental protocols are recommended.

Synthesis of this compound and 6-(Methylamino)nicotinonitrile

A general and efficient method for the synthesis of these compounds involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinonitrile, with the corresponding amine.

G 6-Chloronicotinonitrile 6-Chloronicotinonitrile Reaction Nucleophilic Aromatic Substitution 6-Chloronicotinonitrile->Reaction Amine Dimethylamine or Methylamine Amine->Reaction Product This compound or 6-(Methylamino)nicotinonitrile Reaction->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: General synthetic scheme for 6-aminonicotinonitriles.

Materials:

  • 6-Chloronicotinonitrile

  • Dimethylamine (solution in THF or as hydrochloride salt) or Methylamine (solution in THF or as hydrochloride salt)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloronicotinonitrile (1 equivalent) in DMF, add the respective amine (1.2-2 equivalents) and potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aminonicotinonitrile derivative.

In Vitro Kinase Inhibition Assay (PIM-1 and VEGFR-2)

A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed to determine the IC₅₀ values of the compounds against PIM-1 and VEGFR-2.

Materials:

  • Recombinant human PIM-1 or VEGFR-2 kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound and 6-(Methylamino)nicotinonitrile) dissolved in DMSO

  • Kinase assay buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on PIM-1 or VEGFR-2 signaling)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and include an untreated control.

  • Incubate the plate for a desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Add MTT Treat with Compounds->Add MTT Incubate 48-72h Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Incubate 2-4h Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: General workflow for an MTT cell viability assay.

Conclusion

This guide provides a comparative framework for evaluating this compound and 6-(Methylamino)nicotinonitrile. While direct experimental evidence is pending, the analysis of structurally related compounds suggests that the methylamino derivative may hold an advantage in terms of biological activity due to its hydrogen bond donating potential. The provided experimental protocols offer a clear path for researchers to validate these predictions and to further elucidate the therapeutic potential of these promising nicotinonitrile derivatives. The synthesis is straightforward, and the in vitro assays are well-established, enabling a robust and efficient preclinical assessment.

References

A Comparative Guide to the Statistical Analysis of Dose-Response Curves: Featuring 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available experimental data on the specific dose-response relationship and mechanism of action for 6-(Dimethylamino)nicotinonitrile is limited. This guide therefore provides a comprehensive framework for conducting and analyzing dose-response studies for this compound and its alternatives, based on established pharmacological principles and methodologies. The experimental data presented herein is hypothetical and for illustrative purposes.

This guide is intended for researchers, scientists, and drug development professionals interested in the quantitative assessment of the biological effects of this compound. It outlines the necessary experimental protocols, data presentation formats, and theoretical signaling pathways relevant to the analysis of its dose-response curves.

Data Presentation: Dose-Response Parameters

A crucial aspect of analyzing dose-response data is the determination of key parameters that describe the potency and efficacy of a compound. These parameters are typically derived by fitting the experimental data to a sigmoidal curve using non-linear regression.[1][2] The table below summarizes these essential parameters for a hypothetical analysis of this compound against two fictional alternative compounds.

CompoundTarget/AssayIC50 / EC50 (µM)Hill SlopeMax Response (%)
This compound PIM-1 Kinase1.21.195
Alternative Compound A PIM-1 Kinase2.50.998
Alternative Compound B PIM-1 Kinase0.81.592

IC50 (Inhibitory Concentration 50): The concentration of an inhibitor where the response is reduced by half. EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response. Hill Slope: Describes the steepness of the dose-response curve. A value greater than 1.0 indicates positive cooperativity, while a value less than 1.0 suggests negative cooperativity.[1] Max Response: The maximum effect observed in the assay.

Experimental Protocols

The following is a generalized protocol for generating dose-response curves for this compound and its alternatives in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., a cancer cell line overexpressing a target kinase) in appropriate media and conditions.

  • Harvest cells and seed them into 96-well plates at a predetermined density. Allow cells to adhere overnight.

2. Compound Preparation and Dilution:

  • Prepare a stock solution of this compound and alternative compounds in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions to create a range of concentrations to be tested. It is recommended to use 5-10 concentrations to adequately define the curve.[1]

3. Cell Treatment:

  • Treat the cells in the 96-well plates with the different concentrations of the compounds. Include appropriate controls (e.g., vehicle-only and untreated cells).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

4. Response Measurement:

  • After incubation, measure the cellular response using a suitable assay. This could be a measure of cell viability (e.g., MTT or CellTiter-Glo assay), enzyme activity, or reporter gene expression.

5. Data Analysis:

  • Normalize the raw data to the controls.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model (or other appropriate sigmoidal dose-response model) using non-linear regression to determine the IC50/EC50, Hill slope, and maximum response.[1][3]

Mandatory Visualizations

Signaling Pathway

Nicotinonitrile derivatives have been investigated for their potential as kinase inhibitors.[4] The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a proto-oncogenic kinase, such as PIM-1, which is involved in cell cycle progression and apoptosis.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade PIM-1 Kinase PIM-1 Kinase Signaling Cascade->PIM-1 Kinase Substrate Phosphorylation Substrate Phosphorylation PIM-1 Kinase->Substrate Phosphorylation Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition Substrate Phosphorylation->Apoptosis Inhibition This compound This compound This compound->PIM-1 Kinase

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram outlines the logical flow of a typical dose-response experiment, from initial setup to final data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Response Measurement Response Measurement Incubation->Response Measurement Data Normalization Data Normalization Response Measurement->Data Normalization Curve Fitting Curve Fitting Data Normalization->Curve Fitting Parameter Determination Parameter Determination Curve Fitting->Parameter Determination

Caption: Workflow for dose-response curve analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-(Dimethylamino)nicotinonitrile (CAS No. 154924-17-1) are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, addressing the critical safety and logistical considerations necessary for its management as hazardous waste.

Hazard and Disposal Summary

Proper disposal of this compound is dictated by its likely hazard profile, inferred from its chemical structure containing aminopyridine and nitrile functional groups. The following table summarizes key information for its safe management.

ParameterValue/InstructionCitation
GHS Hazard Statements (Anticipated) Based on related aminopyridine and nitrile compounds, it should be handled as potentially toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[1]
Primary Disposal Route Dispose of contents and container to an approved hazardous waste disposal plant.[2]
Prohibited Disposal Methods Do not dispose of down the drain, in regular trash, or by evaporation.[3][4]
Waste Classification Hazardous Chemical Waste (likely classified as toxic).[5]
Recommended Final Disposal Incineration at a permitted hazardous waste facility.[6]
Container Type for Waste A chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene).[5]

Experimental Protocol for Safe Disposal

The following protocol outlines the necessary steps for the safe segregation, containment, and preparation of this compound waste for collection by a licensed hazardous waste disposal service.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a face shield.

    • A laboratory coat.

  • Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect solid this compound waste (e.g., residual powder, contaminated weigh boats) using appropriate tools (e.g., a spatula or brush).

    • Place the solid waste into a designated, clearly labeled "Hazardous Waste" container for non-halogenated organic solids.

    • Avoid generating dust during the transfer.

  • Contaminated Labware and Debris:

    • Disposable items (e.g., gloves, absorbent pads) that are contaminated with this compound must be disposed of as hazardous waste.

    • Place these items in the same designated hazardous waste container as the solid waste.[5]

  • Rinsate from Cleaning:

    • When cleaning non-disposable labware that has been in contact with this compound, triple rinse with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the rinsate in a separate, clearly labeled "Non-Halogenated Organic Solvent Waste" container.

    • Do not pour the rinsate down the drain. [3]

3. Waste Container Management:

  • Ensure the hazardous waste container is kept securely closed when not in use.

  • Store the sealed container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • The storage area should have secondary containment to capture any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.[7][8]

  • Follow their specific instructions for preparing the container for transport and for completing any required waste manifest documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solvent rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Non-Halogenated Solvent Waste' Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_pickup Arrange for Pickup by Certified Hazardous Waste Vendor storage->disposal_pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-(Dimethylamino)nicotinonitrile (CAS No. 154924-17-1). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety Information at a Glance

Proper handling of this compound is dictated by its hazard profile. The following table summarizes its key identifiers and safety information.

ParameterValue/Instruction
CAS Number 154924-17-1[1][2]
Molecular Formula C8H9N3[1][2]
Molecular Weight 147.18[1][2]
Appearance White solid[3][4]
Storage Sealed in a dry, cool, and well-ventilated place, at 2-8°C[1][5]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
H312 Harmful in contact with skinWear protective gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[6][7]
H315 Causes skin irritationWear protective gloves.[1][8]
H319 Causes serious eye irritationWear safety goggles with side shields or a face shield.[8][9]
H332 Harmful if inhaledUse only in a well-ventilated area, preferably within a chemical fume hood.[4][5]
H335 May cause respiratory irritationAvoid breathing dust. Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[5][8]

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[5][6]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound A Receipt and Inspection - Verify container integrity - Check label B Storage - 2-8°C, dry, well-ventilated - Tightly closed container A->B C Preparation - Don appropriate PPE - Work in a fume hood B->C D Handling and Use - Avoid dust generation - Use appropriate tools C->D E Decontamination - Clean work surfaces - Decontaminate equipment D->E F Waste Segregation - Solid Waste - Contaminated PPE - Rinsate E->F G Waste Containment - Labeled, sealed container - Secondary containment F->G H Disposal - Contact EHS - Arrange for pickup G->H

Caption: Workflow for the safe handling of this compound.

Step-by-Step Operational and Disposal Plan

I. Operational Plan: From Receipt to Use

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label is intact and legible.

  • Storage: Store the container in a designated, cool, dry, and well-ventilated area at 2-8°C.[1] Keep the container tightly closed.[4][5]

  • Preparation for Handling:

    • Before handling, ensure you are wearing the appropriate PPE: a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.

    • Conduct all handling procedures that may generate dust within a certified chemical fume hood.[4]

  • Handling and Use:

    • Avoid generating dust when handling the solid material.

    • Use appropriate tools (e.g., spatula, brush) to handle the chemical.

    • Do not eat, drink, or smoke in the handling area.[4]

    • Wash hands thoroughly after handling.[8]

II. Disposal Plan: Managing Waste Safely

  • Waste Segregation and Collection:

    • Solid Waste: Carefully collect any residual powder and contaminated disposable items (e.g., weigh boats, pipette tips) into a designated, clearly labeled hazardous waste container.

    • Contaminated Labware and PPE: Disposable items such as gloves and absorbent pads that are contaminated must be disposed of as hazardous waste. Place them in the same designated container as the solid waste. For non-disposable labware, triple rinse with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.

    • Rinsate: Collect all rinsate from cleaning contaminated labware in a separate, clearly labeled "Halogenated Organic Solvent Waste" container. Do not pour rinsate down the drain.[10]

  • Waste Container and Storage:

    • Use a chemically resistant, leak-proof container with a secure screw-top cap for all waste.

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials. The storage area should have secondary containment.

  • Arranging for Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.[10] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

First Aid Measures

  • If Swallowed: Rinse mouth. Get medical attention.[5][6]

  • If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[6][11]

  • If Inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][6]

  • If in Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6]

By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.